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  • Product: 2-Amino-3-butenoic acid trifluoroacetate salt
  • CAS: 166301-19-5

Core Science & Biosynthesis

Foundational

Advanced Synthesis Methods for 2-Amino-3-butenoic Acid Trifluoroacetate Salt

Executive Summary 2-Amino-3-butenoic acid, commonly known as vinylglycine, is the simplest naturally occurring β,γ -unsaturated amino acid. It serves as a highly versatile chiral building block in organic synthesis and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-butenoic acid, commonly known as vinylglycine, is the simplest naturally occurring β,γ -unsaturated amino acid. It serves as a highly versatile chiral building block in organic synthesis and acts as a potent, irreversible suicide inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase[1][2].

Isolating and storing vinylglycine as a free base often leads to spontaneous isomerization into the thermodynamically more stable α,β -unsaturated derivative. Consequently, synthesizing it as the trifluoroacetate (TFA) salt (CAS: 166301-19-5) is the industry standard for ensuring long-term shelf stability and direct compatibility with fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS)[3][4]. This whitepaper details the mechanistic causality, comparative methodologies, and self-validating protocols required to synthesize high-purity L-vinylglycine TFA salt.

Strategic Evaluation of Synthetic Pathways

Historically, the synthesis of β,γ -unsaturated amino acids has been plagued by low enantiomeric excess (ee) and unwanted double-bond migration. Modern synthetic routes have converged on two primary methodologies: the Methionine Sulfoxide Pyrolysis route and the L-Homoserine Lactone Selenoxide Elimination route[1][5].

Quantitative Pathway Comparison

To guide synthetic planning, the following table summarizes the quantitative and qualitative metrics of the two leading methodologies:

MetricL-Homoserine Lactone RouteMethionine Sulfoxide Route
Primary Mechanism Selenoxide syn-eliminationSulfoxide thermal pyrolysis
Overall Yield ~72% (over 4 steps)~60-65% (over 3 steps)
Enantiomeric Purity 95% ee~90-92% ee (prone to partial racemization)
Deprotection Reagent Trifluoroacetic Acid (TFA)Varies (often requires harsh acid/base)
Direct TFA Salt Yield Yes (Directly isolated in final step)No (Requires subsequent salt exchange)
Scalability Excellent (Multi-gram scale)Moderate (High heat causes side reactions)

Data synthesized from comparative literature on vinylglycine derivatives[1][5].

Because the L-Homoserine Lactone route operates under exceptionally mild conditions and directly yields the target TFA salt during the global deprotection step, it is the preferred method for drug development professionals requiring high-fidelity chiral building blocks[1].

Mechanistic Causality: The L-Homoserine Lactone Route

The success of the L-homoserine route relies on precise chemoselectivity and the avoidance of basic conditions that would trigger alkene isomerization.

Lactone Cleavage via Phenylselenolate

Opening the sterically hindered lactone ring requires a highly nucleophilic but non-basic reagent. Using the phenylselenolate anion—generated in situ by the reduction of diphenyl diselenide with sodium borohydride ( NaBH4​ )—achieves this[1].

  • Causality: NaBH4​ is chosen over stronger reducing agents to prevent the reduction of the lactone itself. The phenylselenolate acts as a soft nucleophile, selectively attacking the alkyl carbon of the lactone to yield the acyclic phenylselenide intermediate without racemizing the α -stereocenter[1].

Oxidative Syn-Elimination

The formation of the terminal alkene is achieved via the oxidation of the phenylselenide to a selenoxide using ozone ( O3​ ) at -78°C, followed by thermal elimination[1].

  • Causality: Selenoxides undergo spontaneous intramolecular syn-elimination at much lower temperatures (often room temperature) compared to sulfoxides (which require >100°C). This low-temperature elimination strictly prevents the migration of the double bond into conjugation with the carboxylate.

Global Deprotection and TFA Salt Formation

The final step utilizes Trifluoroacetic acid (TFA) to simultaneously cleave the N-Boc protecting group and the diphenylmethyl ester[1].

  • Causality: Cleaving the diphenylmethyl ester generates a highly reactive diphenylmethyl carbocation. If left unchecked, this cation will alkylate the newly formed vinyl group or the primary amine. Adding one equivalent of acetic acid acts as a kinetic carbocation scavenger, ensuring the vinylglycine remains pristine. The product naturally precipitates as the stable TFA salt[1].

G N1 L-Homoserine Lactone (Starting Material) N2 Boc Protection & Esterification N1->N2 Boc2O, CH2Cl2 N3 Lactone Cleavage (Phenylselenolate) N2->N3 NaBH4, (PhSe)2 N4 Oxidation & Pyrolysis (Selenoxide Elimination) N3->N4 O3, then Heat N5 TFA Deprotection (+ Acetic Acid) N4->N5 TFA / AcOH N6 L-Vinylglycine TFA Salt (Target Product) N5->N6 Precipitation

Fig 1: Synthetic workflow from L-Homoserine Lactone to Vinylglycine TFA salt.

G S1 Phenylselenide Intermediate S2 Ozone (O3) Oxidation S1->S2 S3 Selenoxide Intermediate S2->S3 -78°C S4 Syn-Elimination (Thermal) S3->S4 Intramolecular Proton Transfer S5 Terminal Alkene Formation S4->S5 - PhSeOH

Fig 2: Mechanistic pathway of the selenoxide syn-elimination generating the vinyl group.

Self-Validating Experimental Protocol

The following protocol details the synthesis of L-2-amino-3-butenoic acid trifluoroacetate from L-homoserine lactone, incorporating in-process analytical checks to ensure a self-validating workflow[1].

Step 1: N-Boc Protection of L-Homoserine Lactone
  • Reaction: Suspend L-homoserine lactone trifluoroacetate salt (9.29 mmol) and triethylamine ( NEt3​ , 9.29 mmol) in anhydrous CH2​Cl2​ (38 mL) at 0°C[1].

  • Addition: Slowly add di-tert-butyl dicarbonate (2.03 g, 9.29 mmol). Stir the mixture for 12 hours, allowing it to warm to room temperature[1].

  • Validation: Perform TLC (Hexanes/EtOAc 1:1). The disappearance of the baseline amine spot (ninhydrin positive) and the appearance of a higher Rf​ spot (UV active after charring) validates completion.

  • Workup: Wash with H2​O (25 mL) and 1N HCl (25 mL). Dry the organic layer over MgSO4​ and evaporate to yield the Boc-protected lactone (White solid, ~97% yield)[1].

Step 2: Lactone Cleavage and Esterification
  • Reagent Preparation: In a separate flask, reduce diphenyl diselenide (0.55 eq) with NaBH4​ (1.1 eq) in ethanol until the yellow solution turns colorless, indicating the formation of sodium phenylselenolate[1].

  • Reaction: Add the Boc-protected lactone (1.0 eq) to the colorless solution. Stir at room temperature for 4 hours.

  • Esterification: Quench the reaction with dilute acid to protonate the crude carboxylate salt. Extract into CH2​Cl2​ and immediately treat with diphenyldiazomethane until the purple color persists, yielding the diphenylmethyl ester[1].

  • Validation: 1H NMR should confirm the presence of the diphenylmethyl proton (~6.9 ppm) and the intact phenylseleno multiplet (~7.2-7.5 ppm).

Step 3: Selenoxide Elimination
  • Oxidation: Dissolve the phenylselenide intermediate in CH2​Cl2​ and cool to -78°C. Bubble ozone ( O3​ ) through the solution until a faint blue color persists, indicating complete oxidation to the selenoxide[1].

  • Purge & Pyrolysis: Purge excess ozone with Argon. Add a mild base (e.g., diisopropylamine, 1.5 eq) and warm the solution to reflux (pyrolysis) for 2 hours to drive the syn-elimination[1][5].

  • Validation: 1H NMR of the crude mixture must show characteristic terminal vinyl protons (a multiplet at ~5.3 ppm and a doublet of doublets at ~5.9 ppm).

Step 4: Global Deprotection to Yield the TFA Salt
  • Reaction: Dissolve the protected vinylglycine derivative in a mixture of Trifluoroacetic Acid (TFA) and Acetic Acid (1:1 v/v) at room temperature[1]. Stir for 1 hour.

  • Causality Check: The acetic acid acts as a scavenger for the diphenylmethyl cation. Without it, significant degradation and alkylation of the alkene will be observed via LC-MS[1].

  • Isolation: Concentrate the mixture under reduced pressure (do not heat above 30°C). Triturate the resulting oil with ice-cold diethyl ether.

  • Final Validation: The L- α -vinylglycine trifluoroacetate salt will precipitate as a white crystalline solid. Filter and dry under a high vacuum. Final yield should approximate 90% for the final two steps, with an optical purity of 95% ee[1].

References

  • A Convenient Synthesis of L- α -Vinylglycine from L-Homoserine Lactone Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • ChemInform Abstract: Simple Synthesis of L- and D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids Source: ResearchGate URL:[Link]

  • Synthesis of labeled (±)-2-amino-3-butenoic acids Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis Source: Frontiers in Chemistry URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-3-butenoic Acid Trifluoroacetate Salt: A Potent Tool for PLP-Enzyme Research and Drug Discovery

This guide provides an in-depth technical overview of 2-Amino-3-butenoic acid trifluoroacetate salt (CAS Number 166301-19-5), a compound of significant interest to researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-Amino-3-butenoic acid trifluoroacetate salt (CAS Number 166301-19-5), a compound of significant interest to researchers, scientists, and drug development professionals. Known by its common name, vinylglycine, this non-proteinogenic amino acid is a powerful tool for interrogating and inhibiting a specific class of enzymes crucial to cellular metabolism. The trifluoroacetate salt form offers enhanced stability and handling properties, making it a preferred choice for experimental applications.

This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in your research endeavors.

Core Compound Characteristics

2-Amino-3-butenoic acid, or vinylglycine, is the simplest of the α-vinyl amino acids.[1] The trifluoroacetate salt has the chemical formula C₆H₈F₃NO₄ and a molecular weight of approximately 215.13 g/mol . The salt form enhances the compound's stability, making it a readily weighable, crystalline solid suitable for precise experimental work.

PropertyValueSource
CAS Number 166301-19-5ECHEMI
Molecular Formula C₆H₈F₃NO₄ECHEMI
Molecular Weight 215.13 g/mol ECHEMI
Canonical SMILES C=CC(C(=O)O)N.C(=O)(C(F)(F)F)OPubChem
Storage Temperature -20°CGuidechem[2]

Table 1: Physicochemical Properties of 2-Amino-3-butenoic Acid Trifluoroacetate Salt.

The Scientific Foundation: Mechanism of Action

The scientific utility of 2-amino-3-butenoic acid stems from its function as a mechanism-based inhibitor, often termed a "suicide substrate," for a wide array of pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1][3] These enzymes are vital for the metabolism of amino acids, performing reactions such as transamination, decarboxylation, and elimination.[3]

The inhibitory action of vinylglycine is a sophisticated process rooted in the catalytic cycle of PLP-dependent enzymes. Here, we dissect this mechanism to understand the causality of its potent inhibitory effects.

  • Formation of the External Aldimine: In the enzyme's active site, the PLP cofactor is typically bound to a lysine residue via an internal aldimine. When the vinylglycine substrate enters, its amino group displaces the lysine, forming a new Schiff base with PLP, known as the external aldimine.[3]

  • α-Proton Abstraction and Isomerization: A catalytic base in the active site abstracts the α-proton from vinylglycine. This is a standard step in PLP catalysis. However, the presence of the vinyl group allows for a crucial isomerization event.

  • Formation of a Reactive Intermediate: The initial intermediate rearranges to form a highly reactive α,β-unsaturated enamine.[3]

  • Michael Addition and Irreversible Alkylation: This conjugated system is a prime target for nucleophilic attack. A nucleophilic residue in the enzyme's active site, often the same lysine that initially bound the PLP, performs a Michael addition to the β-carbon of the inhibitor.[3] This forms a stable, covalent bond between the inhibitor and the enzyme.

  • Enzyme Inactivation: This covalent modification of the active site residue results in the irreversible inactivation of the enzyme.

dot graph "Mechanism_of_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Enzyme-PLP Internal Aldimine"]; B [label="Vinylglycine Enters Active Site"]; C [label="External Aldimine Formation"]; D [label="α-Proton Abstraction"]; E [label="Formation of α,β-Unsaturated Enamine"]; F [label="Michael Addition by Active Site Nucleophile"]; G [label="Covalent Adduct Formation (Irreversible Inhibition)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: The "suicide inhibition" pathway of vinylglycine.

Synthesis of L-α-Vinylglycine Trifluoroacetate Salt

For researchers requiring a custom synthesis or a deeper understanding of the compound's origins, a convenient and efficient route starting from L-homoserine lactone has been described.[1] This method is advantageous as it requires only a single chromatographic purification step and proceeds with a high optical yield.[1]

The key features of this synthesis involve the use of acid-labile protecting groups for the amino (Boc) and carboxyl (diphenylmethyl ester) functionalities. The final deprotection step, which removes these protecting groups, is accomplished using trifluoroacetic acid (TFA).[1] This not only liberates the desired L-α-vinylglycine but also conveniently yields the trifluoroacetate salt, ready for experimental use.[1]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded];

A [label="L-Homoserine Lactone"]; B [label="Protection of Amino (Boc) and Carboxyl (DPM) Groups"]; C [label="Lactone Cleavage"]; D [label="Oxidation and Pyrolysis"]; E [label="Deprotection with Trifluoroacetic Acid (TFA)"]; F [label="L-α-Vinylglycine Trifluoroacetate Salt"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Simplified workflow for the synthesis of L-α-vinylglycine trifluoroacetate salt.

Applications in Research and Drug Development

The ability of 2-amino-3-butenoic acid to selectively and irreversibly inhibit PLP-dependent enzymes makes it a valuable tool in several areas of research and drug development.

Elucidating Metabolic Pathways

As a selective inhibitor, vinylglycine can be used to probe the roles of specific PLP-dependent enzymes in metabolic pathways. By observing the biochemical consequences of inhibiting a particular enzyme, researchers can gain insights into its physiological function.

Antibacterial Drug Discovery

Many essential bacterial pathways rely on PLP-dependent enzymes that are either absent in humans or sufficiently different to allow for selective targeting. For instance, enzymes involved in the synthesis of the bacterial cell wall peptidoglycan, which contains non-standard D-amino acids, are attractive targets for antibacterial agents.[4] The inhibition of enzymes like D-amino acid transaminases by vinylglycine highlights its potential as a lead compound for novel antibiotics.[1]

Anticancer Research

Rapidly proliferating cancer cells often exhibit altered metabolic profiles, with an increased reliance on certain amino acid metabolic pathways. Glycine metabolism, in particular, has been identified as crucial for the growth of some tumors.[5] The inhibition of glycine transporters or key enzymes in glycine metabolism could represent a novel therapeutic strategy.[5] While direct studies on vinylglycine for this purpose are emerging, its derivatives are being explored in anticancer research.[6][7]

Neuroprotective Studies

While research on vinylglycine itself in neuroprotection is limited, the broader field of amino acid-mediated neuroprotection is an active area of investigation. Glycine has been studied for its neuroprotective effects in the context of ischemic stroke, where it is thought to counteract excitotoxicity.[1][8][9] Given vinylglycine's interaction with amino acid metabolizing enzymes, its potential to modulate neurotransmitter levels warrants further exploration in neurological research.

Experimental Protocols and Quantitative Data

To ensure the practical applicability of this guide, we provide a detailed, self-validating protocol for an enzyme inhibition assay, along with a summary of available quantitative data.

Protocol: In Vitro Inhibition of Aspartate Aminotransferase

This protocol is a representative example of how to assess the inhibitory activity of 2-amino-3-butenoic acid against a PLP-dependent enzyme.

Objective: To determine the inhibitory kinetics of 2-amino-3-butenoic acid on aspartate aminotransferase.

Materials:

  • Purified aspartate aminotransferase

  • 2-Amino-3-butenoic acid trifluoroacetate salt

  • L-aspartic acid

  • α-ketoglutarate

  • Malate dehydrogenase

  • NADH

  • Potassium phosphate buffer (pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-amino-3-butenoic acid trifluoroacetate salt in the assay buffer.

    • Prepare stock solutions of L-aspartic acid, α-ketoglutarate, and NADH in the assay buffer.

  • Assay Mixture:

    • In a cuvette, combine the potassium phosphate buffer, L-aspartic acid, malate dehydrogenase, and NADH.

  • Enzyme and Inhibitor Pre-incubation:

    • In a separate tube, pre-incubate the aspartate aminotransferase with varying concentrations of 2-amino-3-butenoic acid for a defined period (e.g., 10-30 minutes) to allow for time-dependent inhibition. A control with no inhibitor should be included.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding α-ketoglutarate to the cuvette.

    • Immediately add the pre-incubated enzyme-inhibitor mixture to the cuvette.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is a coupled assay where the product of the aminotransferase reaction, oxaloacetate, is reduced by malate dehydrogenase, consuming NADH.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

    • Plot the percentage of enzyme activity remaining against the concentration of the inhibitor to determine the IC₅₀ value.

    • For time-dependent inhibition, plot the natural log of the percentage of remaining activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).

    • Plot k_obs against the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Quantitative Inhibition Data

The inhibitory potency of 2-amino-3-butenoic acid can vary depending on the target enzyme. The following table summarizes available kinetic and inhibitory data.

EnzymeOrganismInhibition TypeKinetic ParametersSource
1-Aminocyclopropane-1-carboxylate (ACC) SynthasePlantMechanism-based inhibitor and alternative substratek_cat = 1.8 s⁻¹, K_m = 1.4 mMFeng & Kirsch (2000)[10]
Aspartate AminotransferaseNot SpecifiedIrreversible-Rando (1974)[11]
Alanine AminotransferaseRat HepatocytesWeak inhibitor in intact cells-Cornell et al. (1984)[11][12]
D-Amino Acid TransaminaseBacteriaSuicide substrate-Soper et al. (1977)[11]

Table 2: Summary of Quantitative Data for the Inhibition of PLP-Dependent Enzymes by 2-Amino-3-butenoic Acid.

Safety and Handling

Conclusion

2-Amino-3-butenoic acid trifluoroacetate salt is a potent and specific tool for the study of PLP-dependent enzymes. Its mechanism-based inhibitory action provides a powerful means to investigate the function of these enzymes in various biological processes. With applications spanning from fundamental metabolic research to the development of novel antibacterial and anticancer agents, this compound represents a valuable asset for the scientific community. This guide has provided a comprehensive overview of its properties, mechanism, synthesis, and applications, along with practical experimental guidance, to facilitate its effective use in your research endeavors.

References

  • PubChem. (n.d.). 2-Amino-3-butenoic acid trifluoroacetate. Retrieved from [Link]

  • Cornell, N. W., Zuurendonk, P. F., Kerich, M. J., & Straight, C. B. (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochemical Journal, 220(3), 707–716.
  • Fluorochem. (2024). Safety Data Sheet: 2-[(tert-butoxycarbonyl)amino]-3-butenoic acid.
  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444.
  • Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859–3863.
  • Soper, T. S., Manning, J. M., Marcotte, P. A., & Walsh, C. T. (1977). Inactivation of bacterial d-amino acid transaminases by the olefinic amino acid d-vinylglycine. The Journal of Biological Chemistry, 252(5), 1571–1575.
  • Gusev, E. I., Skvortsova, V. I., Komissarova, I. A., Dambinova, S. A., Raevskii, K. S., Yakovleva, E. V., Alekseev, A. A., & Burd, G. S. (2000). Neuroprotective effects of glycine for therapy of acute ischaemic stroke. Cerebrovascular Diseases, 10(1), 49–60.
  • Gusev, E. I., Skvortsova, V. I., Dambinova, S. A., Komissarova, I. A., Raevskii, K. S., Yakovleva, E. V., & Alekseev, A. A. (1999). [Neuroprotective effects of glycine in the acute period of ischemic stroke]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 99(3), 12–20.
  • Semba, K., & Gusev, E. I. (2000). Neuroprotective Effects of Glycine for Therapy of Acute Ischaemic Stroke. Cerebrovascular Diseases, 10(1), 49-60.
  • Çolak, A., & Dirmenci, M. (2024). Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(4), 1035-1046.
  • Öztürk, H., & Çelik, H. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline. Preprints.org.
  • Zare, A., & Alizadeh, R. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Molecules, 30(1), 123.
  • Faroni, A., Smith, R. J., & Reid, A. J. (2019). Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. International Journal of Molecular Sciences, 20(18), 4539.
  • Wencewicz, T. A. (2019). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Chemical Reviews, 119(17), 10319-10374.
  • Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved from [Link]

  • Johnston, G. A. R. (2002). Glycine neuropharmacology--a new look at an old amino acid. Clinical and Experimental Pharmacology & Physiology, 29(7), 517-521.
  • Silverman, R. B. (1995). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 60(26), 8449-8452.

Sources

Foundational

Physical and chemical properties of 2-Amino-3-butenoic acid trifluoroacetate salt

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Technical Whitepaper: Physicochemical Profiling and Mechanistic Deployment of 2-Amino-3-butenoic Acid Trifluoroacetate

Executive Summary

2-Amino-3-butenoic acid trifluoroacetate salt, commonly known as vinylglycine TFA, is a non-proteinogenic α-amino acid derivative that serves as a prototypical mechanism-based (suicide) inhibitor. By masquerading as a natural substrate, it infiltrates the active sites of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This whitepaper elucidates the physicochemical parameters of the TFA salt form, details its molecular mechanism of irreversible enzyme inactivation, and provides validated experimental protocols for its application in advanced enzymology and drug discovery.

Physicochemical Profiling & Structural Dynamics

The selection of the trifluoroacetate (TFA) salt form over the free base is a deliberate experimental choice. The free base of vinylglycine is prone to premature degradation and polymerization due to the proximity of the primary amine to the terminal alkene. The TFA counterion protonates the α-amino group, significantly enhancing aqueous solubility while sterically and electronically shielding the molecule from auto-degradation during storage and reconstitution.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Experimental Implication
CAS Registry Number 166301-19-5Unique identifier for the TFA salt form.
Molecular Formula C₆H₈F₃NO₄Represents the parent C₄H₇NO₂ complexed with C₂HF₃O₂.
Molecular Weight 215.13 g/mol Critical for precise molarity calculations in kinetic assays.
Exact Mass 215.0405 DaUtilized for high-resolution LC-MS/MS verification.
Topological Polar Surface Area 101 ŲIndicates high aqueous solubility; poor passive membrane permeability.
Hydrogen Bond Donors/Acceptors 3 / 8Facilitates robust docking within highly polar enzyme active sites.
Optimal Storage Temperature -20 °CPrevents thermal degradation and oxidation of the vinylic moiety.

(Data corroborated by the ECHEMI chemical database [1.1])

Mechanistic Enzymology: PLP-Dependent Inactivation

Vinylglycine is classified as a "Trojan horse" or mechanism-based inactivator. Its efficacy relies on the catalytic machinery of the target enzyme to convert the unreactive inhibitor into a highly electrophilic species.

When vinylglycine enters the active site of a PLP-dependent enzyme (such as 1-aminocyclopropane-1-carboxylate (ACC) synthase or aspartate aminotransferase), it undergoes transaldimination to form an external aldimine with the PLP cofactor[1]. The enzyme's active site base then abstracts the α-proton. In a normal catalytic cycle, this would lead to a standard quinonoid intermediate. However, the presence of the adjacent vinyl group allows for the delocalization of electrons, forming a highly reactive, conjugated allene or ketimine intermediate[2].

This electrophilic intermediate is rapidly attacked by a nearby nucleophile—typically the ε-amino group of the active site lysine residue that originally anchored the PLP. This forms an irreversible covalent adduct, permanently destroying the enzyme's catalytic capacity[3][4].

PLP_Inactivation A 2-Amino-3-butenoic Acid (Vinylglycine) C External Aldimine Formation (Substrate-PLP Covalent Complex) A->C B PLP-Dependent Enzyme (Internal Aldimine) B->C D α-Proton Abstraction (Catalyzed by Active Site Base) C->D E Electrophilic Allene/Ketimine Intermediate Formation D->E F Nucleophilic Attack (by Active Site Lysine) E->F G Irreversible Covalent Adduct (Enzyme Inactivation) F->G

Mechanism-based inactivation of PLP-dependent enzymes by vinylglycine.

Experimental Methodologies: Self-Validating Protocols

To accurately measure the kinetic parameters of a time-dependent, mechanism-based inhibitor ( kinact​ and KI​ ), the experimental design must separate the initial binding event from the subsequent covalent inactivation.

Protocol A: Reconstitution and Storage Causality: Aqueous solutions of vinylglycine are susceptible to hydrolysis over time. Reconstitution must be performed immediately prior to use or stored under conditions that arrest degradation.

  • Equilibration: Allow the lyophilized vial of 2-Amino-3-butenoic acid TFA salt to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solubilization: Dissolve the powder in anhydrous DMSO or an appropriately buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4) to create a 10 mM stock. Note: If using unbuffered water, the TFA salt will lower the pH; adjust with dilute NaOH if necessary.

  • Aliquotting: Divide the stock into 10-50 μL single-use aliquots.

  • Cryopreservation: Flash-freeze aliquots in liquid nitrogen and store at -80 °C. Discard any unused thawed portions.

Protocol B: Time-Dependent Enzyme Inhibition Assay (Kitz-Wilson Kinetic Analysis) Causality: Because vinylglycine is a suicide inhibitor, its IC₅₀ value will artificially decrease as pre-incubation time increases. A Kitz-Wilson kinetic framework is required to determine the maximal rate of inactivation ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation rate ( KI​ ).

  • Enzyme Preparation: Dialyze the target PLP-dependent enzyme (e.g., ACC synthase) against 50 mM HEPES (pH 7.5), 10% glycerol, and 10 μM PLP to ensure the enzyme is fully holo-form but devoid of excess free PLP that could sequester the inhibitor.

  • Pre-Incubation Matrix: Prepare a dilution series of the vinylglycine TFA stock (e.g., 0, 10, 50, 100, 500, 1000 μM).

  • Reaction Initiation: Mix the enzyme (final concentration ~10 nM) with the inhibitor dilutions at 25 °C.

  • Time-Course Sampling: At precise intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 10 μL aliquot from the pre-incubation mix.

  • Activity Rescue (Dilution): Immediately dilute the 10 μL aliquot into 990 μL of an assay buffer containing a saturating concentration of the natural substrate (e.g., 10 × Km​ ). Causality: This massive dilution halts further inactivation, allowing the measurement of residual active enzyme.

  • Quantification: Measure product formation via LC-MS/MS or a coupled spectrophotometric assay.

  • Data Processing: Plot the natural log of residual activity versus pre-incubation time to find the observed rate of inactivation ( kobs​ ) for each concentration. Plot 1/kobs​ versus 1/[Inhibitor] to extract kinact​ (y-intercept) and KI​ (x-intercept).

Assay_Workflow S1 Reagent Preparation (TFA Salt) S2 Enzyme Pre-incubation (Time-Dependent) S1->S2 S3 Aliquot Withdrawal (0-30 mins) S2->S3 S4 Massive Dilution + Natural Substrate (Halt Inactivation) S3->S4 S5 LC-MS/MS Quantification (Residual Activity) S4->S5 S6 Kitz-Wilson Kinetic Analysis (k_inact / K_I) S5->S6

Experimental workflow for evaluating time-dependent, mechanism-based enzyme inactivation.

References

  • Pyridoxal phosphate, Wikipedia,[Link]

  • Synthesis and Deployment of an Elusive Fluorovinyl Cation Equivalent: Access to Quaternary α-(1′-Fluoro)vinyl Amino Acids as Potential PLP Enzyme Inactivators, NIH/PMC,[Link]

  • Evidence of Mechanism B for L-vinylglycine with ACC synthase (PDB 1YNU) and for vigabatrin with GABA transaminase (PDB 1YHW), ResearchGate, [Link]

  • Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid, ACS Publications,[Link]

Sources

Exploratory

Unlocking Unnatural Amino Acids: A Technical Whitepaper on 2-Amino-3-butenoic Acid Trifluoroacetate

Executive Summary The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug discovery, enabling the synthesis of therapeutics with enhanced proteolytic stability and novel mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug discovery, enabling the synthesis of therapeutics with enhanced proteolytic stability and novel mechanisms of action. 2-Amino-3-butenoic acid (commonly known as vinylglycine) is a critical non-proteinogenic α-amino acid featuring a terminal alkene.

This whitepaper provides an in-depth technical analysis of the 2-Amino-3-butenoic acid trifluoroacetate (TFA) salt , detailing its precise molecular weight dynamics, physicochemical properties, and its mechanistic utility as a suicide inhibitor. Furthermore, we outline a self-validating experimental workflow for its integration into Solid-Phase Peptide Synthesis (SPPS), explaining the chemical causality behind each protocol step.

Chemical Identity & Molecular Weight Dynamics

To utilize vinylglycine effectively in stoichiometric reactions, researchers must account for the exact mass contributions of its counterion. Free vinylglycine exists as a zwitterion but suffers from poor shelf-stability, often undergoing spontaneous intermolecular reactions. To mitigate this, the compound is synthesized and stored as a trifluoroacetate (TFA) salt [1].

The molecular weight (MW) of the complex is the sum of the free amino acid and the TFA counterion:

  • 2-Amino-3-butenoic acid ( C4​H7​NO2​ ): 101.105 g/mol

  • Trifluoroacetic acid ( C2​HF3​O2​ ): 114.022 g/mol

  • Total Complex ( C6​H8​F3​NO4​ ): 215.13 g/mol [2]

Table 1: Physicochemical & Computational Properties

The following quantitative data summarizes the critical parameters of the TFA salt required for accurate molarity calculations and pharmacokinetic modeling [1, 3].

PropertyValueSource / Derivation
Molecular Formula C6​H8​F3​NO4​ Combined base + counterion
Molecular Weight 215.13 g/mol Computed standard atomic weights
Monoisotopic / Exact Mass 215.04054 DaComputed via PubChem/ECHEMI
Hydrogen Bond Donors 3Amine ( NH3+​ ) + Carboxylic acid ( OH )
Hydrogen Bond Acceptors 8Carboxyl oxygens + Fluorine atoms
Topological Polar Surface Area 101 ŲComputed structural parameter

Mechanistic Causality: Suicide Inhibition of PLP-Enzymes

Beyond its use as a structural building block, vinylglycine is highly valued in enzymology as a mechanism-based (suicide) inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as transaminases and ACC synthase.

The Causality of Inhibition: When vinylglycine enters the enzyme's active site, it forms an external aldimine intermediate with the PLP cofactor. The enzyme attempts to process the amino acid by abstracting the α-proton. However, the presence of the terminal alkene ( C=C ) adjacent to the α-carbon allows for an unexpected Michael-type nucleophilic addition by an active-site residue (often a lysine or cysteine). This creates an irreversible covalent adduct, permanently inactivating the enzyme.

G A Vinylglycine TFA Salt (MW: 215.13 g/mol) C External Aldimine Intermediate A->C Binds Active Site B PLP-Dependent Enzyme (Active State) B->C PLP Transimination D Michael Addition / Covalent Adduct C->D Alkene Activation E Irreversibly Inactivated Enzyme Complex D->E Active Site Blockade

Caption: Mechanism of PLP-enzyme suicide inhibition by vinylglycine.

Experimental Workflow: Self-Validating SPPS Incorporation

While the TFA counterion provides essential stability during storage (preventing the free amine from initiating premature polymerization), it introduces a direct chemical barrier during Solid-Phase Peptide Synthesis (SPPS). The protonated amine ( NH3+​ ) is non-nucleophilic and cannot attack the activated carboxylate of an incoming amino acid.

To resolve this, we employ a self-validating neutralization and coupling protocol . The system relies on the steric properties of N,N-Diisopropylethylamine (DIEA) and the visual feedback loop of the Kaiser Test.

Table 2: Counterion Impact on Stability and Reactivity
FormShelf-Life (4°C)SPPS Reactivity (Pre-Neutralization)Primary Application
Free Zwitterion < 2 WeeksHigh (Prone to side-reactions)Immediate aqueous assays
HCl Salt > 1 YearNone (Requires basic conditions)General synthesis
TFA Salt > 2 YearsNone (Requires strict basic conditions)High-purity peptide synthesis
Step-by-Step Methodology: Vinylglycine TFA Coupling

Step 1: Resin Swelling & Deprotection

  • Action: Swell 0.1 mmol of Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Deprotect using 20% piperidine in DMF.

  • Causality: Piperidine removes the Fmoc protecting group, exposing the primary amine on the resin.

Step 2: Pre-Activation & In Situ Neutralization (Critical Step)

  • Action: In a separate vial, dissolve 0.4 mmol (4 equivalents, ~86.05 mg based on MW 215.13 g/mol ) of 2-Amino-3-butenoic acid TFA salt and 0.4 mmol of HATU in 2 mL of DMF. Add 0.8 mmol (8 equivalents) of DIEA.

  • Causality: The first 4 equivalents of DIEA neutralize the TFA counterion, converting the unreactive NH3+​ back to a nucleophilic NH2​ . The remaining 4 equivalents establish the basic environment required for HATU to activate the carboxylic acid. DIEA is specifically chosen because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Step 3: Coupling

  • Action: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

Step 4: Self-Validation (The Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and apply Ninhydrin, phenol, and KCN solutions. Heat to 120°C for 5 minutes.

  • Causality & Validation: Ninhydrin reacts specifically with free primary amines to form Ruhemann's purple.

    • Negative Result (Yellow/Clear): Confirms complete coupling. The workflow proceeds to the next amino acid.

    • Positive Result (Blue): Indicates incomplete neutralization/coupling. The system self-corrects by triggering a mandatory re-coupling step before proceeding, preventing the synthesis of truncated failure sequences.

Workflow S1 Resin Preparation (Fmoc-Deprotection) S2 TFA Salt Neutralization (DIEA Addition) S1->S2 Wash & Prep S3 Amino Acid Coupling (HATU Activation) S2->S3 Free Amine Release S4 Validation (Kaiser Test) S3->S4 Process Control S4->S3 If Positive (Re-couple) S5 Cleavage from Resin (TFA/Scavengers) S4->S5 If Negative (Success)

Caption: Self-validating solid-phase peptide synthesis workflow for TFA salts.

Conclusion

The 2-Amino-3-butenoic acid trifluoroacetate salt (MW: 215.13 g/mol ) is a highly stable, versatile building block for advanced biochemical applications. By understanding the exact mass contribution of the TFA counterion and its suppressive effect on amine nucleophilicity, researchers can design robust, self-validating synthetic workflows that maximize yield and ensure the integrity of complex peptide therapeutics [4].

References

  • National Center for Biotechnology Information (PubChem). "2-Aminobut-3-enoic acid | C4H7NO2 | CID 99963". Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). "(2S)-2-amino-3-butenoate | C4H7NO2 | CID 17753810". Retrieved from:[Link]

  • Wiley-VCH. "Organic Synthesis - Vinylglycine, Trifluoroacetate Salt". Retrieved from:[Link]

Foundational

The Discovery, Synthesis, and Mechanistic Biology of 2-Amino-3-butenoic Acid (Vinylglycine)

Introduction: The Emergence of α-Vinylic Amino Acids 2-Amino-3-butenoic acid, commonly known as vinylglycine (VG), is the simplest member of the naturally occurring α-vinylic amino acid family. Structurally characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of α-Vinylic Amino Acids

2-Amino-3-butenoic acid, commonly known as vinylglycine (VG), is the simplest member of the naturally occurring α-vinylic amino acid family. Structurally characterized by a carbon-carbon double bond directly attached to the α-carbon, this non-proteinogenic amino acid has garnered significant attention in enzymology, biocatalysis, and modern drug development.

Historically, the D-antipode of vinylglycine was first discovered and isolated from the fruiting bodies of the mushroom Rhodophyllus nidorosus in 19741[1]. Conversely, the L-antipode is frequently generated in situ within the active sites of various pyridoxal phosphate (PLP)-dependent enzymes. For instance, L-vinylglycine acts as a transient mechanistic intermediate in the conversion of homoserine to threonine by threonine synthase, and in the synthesis of α-ketobutyrate by cystathionine γ-synthase1[1]. The unique juxtaposition of the vinyl group and the α-proton allows VG to act as a potent "vinylic trigger," making it a classic mechanism-based suicide inhibitor for PLP-dependent enzymes.

Chemical Synthesis: Evolution of Methodologies

The biological utility of vinylglycine necessitated the development of robust, stereocontrolled synthetic routes. Early approaches, such as the Neber rearrangement of N-chloroimidates derived from but-3-enenitrile, suffered from complex multi-step procedures and reliance on toxic reagents[2]. Rapoport's pioneering chiron-based approach utilized naturally occurring L-methionine, relying on controlled oxidation to a sulfoxide followed by pyrolysis1[1]. However, conventional pyrolysis in solvents often resulted in poor yields and the formation of deoxygenated byproducts[3].

To address these limitations, modern protocols have optimized the dehydrosulfenylation step. The current gold standard is a solvent-free pyrolysis method that maximizes yield and enantiomeric purity while avoiding poisonous reagents 4[4].

Table 1: Comparative Analysis of Vinylglycine Synthesis Routes
Synthetic RouteStarting MaterialKey ReagentsOverall YieldEnantiomeric PurityKey Advantage
Neber Rearrangement But-3-enenitrileNaOCl, NaOH~40-50%RacemicUtilizes cheap, readily available starting materials.
Conventional Pyrolysis (S)-MethionineH₂O₂, Toluene (reflux)~30-40%>95% eeLeverages the natural chiral pool; avoids heavy metals.
Solvent-Free Pyrolysis Cbz-(S)-MethionineH₂O₂, Heat, Vacuum>75%>99% eeHighly scalable; eliminates solvent-induced side reactions.
Optimized Protocol: Solvent-Free Pyrolysis of (S)-Methionine

The following self-validating protocol details the synthesis of Cbz-protected (S)-vinylglycine, emphasizing the mechanistic causality behind each experimental condition4[4].

Step 1: N-Protection

  • Action: React (S)-methionine with benzyl chloroformate (Cbz-Cl) under basic conditions (NaOH) to yield Cbz-(S)-methionine.

  • Causality: The free α-amine is highly nucleophilic. Protection with a Cbz group prevents intermolecular aminolysis and stabilizes the molecule, preventing self-condensation during the subsequent high-temperature pyrolysis.

Step 2: Oxidation to Sulfoxide

  • Action: Treat the Cbz-(S)-methionine with 30% H₂O₂ in methanol at 0°C, then warm to room temperature. Monitor via TLC until complete conversion.

  • Causality: Hydrogen peroxide selectively oxidizes the thioether to a sulfoxide. This transforms the relatively inert methylthio group into an excellent leaving group (methylsulfenic acid) required for the thermal syn-elimination.

Step 3: Solvent-Free Pyrolysis (The Critical Step)

  • Action: Place the isolated sulfoxide in a round-bottom flask connected to a short-path distillation apparatus under high vacuum (≤3 mm Hg). Heat the neat solid rapidly to 160–180°C.

  • Causality: Performing this step solvent-free is crucial. In solution, prolonged heating allows the expelled methylsulfenic acid to undergo side reactions or re-add to the newly formed double bond. High vacuum instantly vaporizes and removes the volatile methylsulfenic acid byproduct, driving the equilibrium forward and preventing the degradation of the product. The rapid heating ensures dehydrosulfenylation occurs faster than any thermal racemization pathways.

Step 4: Isolation and Validation

  • Action: The Cbz-(S)-vinylglycine is collected as a pale yellow oil that crystallizes upon standing. Validate the terminal alkene formation via ¹H-NMR (multiplet at ~5.8 ppm for the internal vinylic proton, and two doublets at ~5.2-5.3 ppm for the terminal vinylic protons).

Synthesis Met (S)-Methionine Ox Oxidation (H2O2) Met->Ox Sulf Methionine Sulfoxide Ox->Sulf Yields diastereomers Pyr Solvent-Free Pyrolysis (High Temp, Vacuum) Sulf->Pyr Dehydrosulfenylation VG (S)-Vinylglycine Pyr->VG Distillation/Purification

Optimized synthetic workflow for (S)-vinylglycine from (S)-methionine.

Mechanism of Action: PLP-Dependent Enzyme Inactivation

Vinylglycine is a paradigmatic mechanism-based inhibitor of enzymes that utilize pyridoxal 5'-phosphate (PLP). PLP enzymes typically initiate catalysis by abstracting the α-proton of the amino acid substrate. When vinylglycine enters the active site, it hijacks this fundamental mechanistic step 1[1].

  • Transaldimination: The α-amino group of vinylglycine displaces the active-site lysine residue from the internal aldimine of the PLP cofactor, forming an external aldimine[5].

  • α-Deprotonation: The enzyme abstracts the α-proton from the vinylglycine moiety.

  • Conjugation (The "Vinylic Trigger"): The removal of the α-proton conjugates the previously isolated vinyl group with the extended π-system of the PLP cofactor. This forms a highly electrophilic quinonoid/ketimine intermediate1[1].

  • Irreversible Inactivation: A nucleophilic residue within the enzyme's active site (often a lysine or cysteine) attacks the electrophilic γ-carbon of the conjugated system. This creates a permanent covalent adduct, irreversibly destroying the enzyme's catalytic capability.

PLP_Inhibition E PLP-Enzyme (Internal Aldimine) EA External Aldimine E->EA Transaldimination VG L-Vinylglycine VG->EA Binding QI Quinonoid Intermediate (Conjugated Pi-System) EA->QI alpha-Deprotonation EI Irreversible Covalent Adduct (Enzyme Inactivation) QI->EI Nucleophilic Attack

Mechanism of PLP-dependent enzyme inactivation by vinylglycine.

Modern Applications: Biocatalysis and Drug Discovery

Beyond its role as an inhibitor, vinylglycine has found profound applications in modern biotechnology, specifically in biocatalytic synthesis and the development of macrocyclic peptide drugs.

Expanding PLP Biocatalysis

Recently, researchers discovered CndF, a unique PLP-dependent enzyme from the biosynthetic pathway of the indole alkaloid citrinadin. Unlike standard PLP enzymes, CndF catalyzes a C-C bond formation. It performs a γ-elimination on O-acetyl-L-homoserine to generate a vinylglycine ketimine intermediate. This highly reactive electrophile is then subjected to nucleophilic attack by acetoacetate, completing a γ-substitution reaction to form a new C-C bond6[6]. This discovery expands the biocatalytic repertoire of PLP enzymes for synthesizing complex non-proteinogenic amino acids.

Furthermore, vinylglycine has been utilized in in vivo metabolic metathesis. By supplying E. coli with a synthetic diene precursor and a biocompatible ruthenium catalyst, vinylglycine is produced in situ via ring-closing metathesis. The bacteria then utilize this vinylglycine as a nutrient precursor to synthesize essential amino acids like isoleucine and methionine, demonstrating a seamless integration of synthetic organometallic chemistry with living cellular metabolism7[7].

The RaPID Platform and Macrocyclic Peptides

In the realm of drug discovery, vinylglycine is a critical building block in the Random non-standard Peptides Integrated Discovery (RaPID) platform. The RaPID system integrates genetic code reprogramming with mRNA display to screen massive libraries of pseudo-natural macrocyclic peptides 8[8].

Through flexizyme technology, vinylglycine can be ribosomally incorporated into a nascent peptide chain. Once incorporated, the vinylglycine residue undergoes a post-translational isomerization, where the β,γ-double bond migrates to the α,β-position to form dehydrobutyrine (Dhb). This electrophilic Dhb residue subsequently reacts with a downstream cysteine residue via a Michael addition, yielding a methyllanthionine (MeLan) cross-link8[9]. This thioether-closed macrocyclization imparts tremendous proteolytic stability and target affinity to the peptide, mimicking the structural rigidity of natural lanthipeptides and enabling the targeting of historically intractable protein-protein interactions.

References

  • Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & McFadden, J. M. (2006). "α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms". Tetrahedron Asymmetry.
  • Küchenthal, C. H., Migenda, J., Polednia, M., & Maison, W. (2010). "An improved protocol for the preparation of (S)
  • Chen, M., Liu, C. T., & Tang, Y. (2020). "Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme That Catalyzes C-C Bond Formation". Journal of the American Chemical Society.
  • Goto, Y., & Suga, H. (2021). "The RaPID Platform for the Discovery of Pseudo-Natural Macrocyclic Peptides". Accounts of Chemical Research.
  • Volcker, P., et al. (2015).

Sources

Exploratory

An In-depth Technical Guide to Trifluoroacetate (TFA) Salt vs. Other Salt Forms of Amino Acids and Peptides

For researchers, scientists, and drug development professionals, the selection of a suitable salt form for an amino acid or peptide is a critical decision that profoundly influences its physicochemical properties, biolog...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a suitable salt form for an amino acid or peptide is a critical decision that profoundly influences its physicochemical properties, biological activity, and therapeutic potential. Among the various counter-ions, trifluoroacetate (TFA) is frequently encountered due to its integral role in solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC). However, the presence of residual TFA in the final product can be problematic, often necessitating its exchange for a more biologically compatible counter-ion such as chloride or acetate.

This technical guide provides a comprehensive analysis of trifluoroacetate salts in comparison to other common salt forms. We will delve into the rationale behind the prevalence of TFA in peptide chemistry, its impact on peptide properties, and the considerations for selecting an appropriate salt form for specific applications. Furthermore, this guide will equip you with detailed protocols for salt exchange and analytical characterization, empowering you to make informed decisions in your research and development endeavors.

The Ubiquity of Trifluoroacetate in Peptide Synthesis and Purification

Trifluoroacetic acid (TFA) is a strong organic acid with a unique combination of properties that make it an indispensable reagent in modern peptide chemistry.[1] Its strong acidity (pKa ≈ 0.23-0.5), high volatility, and miscibility with water and most organic solvents are key to its utility.[1][2]

During the final stage of Fmoc-based solid-phase peptide synthesis (SPPS), TFA is the cornerstone reagent for cleaving the synthesized peptide from the solid support resin and concurrently removing acid-labile protecting groups from the amino acid side chains.[1][2] This dual function simplifies the overall workflow of peptide synthesis.

Furthermore, TFA is a widely used ion-pairing agent in RP-HPLC for peptide purification.[3][4] At low concentrations (typically 0.1%), TFA in the mobile phase forms ion pairs with the positively charged residues of the peptide, increasing its hydrophobicity and improving its interaction with the stationary phase, which leads to better separation and sharper peaks.[4][5]

Due to its use in both cleavage and purification, synthetic peptides are most commonly isolated as their TFA salts.[6][7] While the bulk of unbound TFA is removed during lyophilization, the ionically bound TFA counter-ions remain associated with the peptide.[8][9]

The Mechanistic Role of TFA in Peptide Cleavage

The process of cleaving a peptide from the resin and removing side-chain protecting groups is an acid-catalyzed reaction. The potent acidity of TFA facilitates the protonation of the ester or amide linkage to the resin and the protecting groups, which initiates their cleavage.[1] To prevent side reactions caused by reactive cationic species generated during this process, a "cleavage cocktail" containing TFA and various scavengers is employed.[2]

TFA_Cleavage_Mechanism cluster_spps Solid-Phase Peptide Synthesis (SPPS) Peptide_Resin Peptide anchored to Resin (with side-chain protecting groups) Cleavage_Deprotection Cleavage & Global Deprotection Peptide_Resin->Cleavage_Deprotection TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) TFA_Cocktail->Cleavage_Deprotection Crude_Peptide Crude Peptide-TFA Salt (in solution with cleaved protecting groups and scavengers) Cleavage_Deprotection->Crude_Peptide

Caption: Workflow of TFA-mediated peptide cleavage and deprotection in SPPS.

The Impact of the Counter-Ion: A Comparative Analysis

The choice of counter-ion can significantly affect a peptide's properties, including its solubility, stability, secondary structure, and biological activity.[10][11] While TFA is a convenient process-related counter-ion, its presence can be detrimental in various experimental and therapeutic contexts.

Physicochemical Properties
PropertyTrifluoroacetate (TFA) SaltHydrochloride (HCl) SaltAcetate Salt
Solubility Generally good, but can promote aggregation in hydrophobic sequences.[12] A study on the branched antimicrobial peptide SET-M33 showed a solubility of 10 mg/mL in water for the TFA salt.[13]Often exhibits higher aqueous solubility. The HCl salt of SET-M33 had a tenfold higher solubility of 100 mg/mL in water.[13]Good aqueous solubility, often preferred for pharmaceutical formulations.[7]
Hygroscopicity Can be hygroscopic, leading to difficulties in handling and accurate weighing.Generally less hygroscopic than TFA salts.Can be hygroscopic.
Lyophilized Product May result in a "fluffy" or difficult-to-handle lyophilizate.[7]Often produces a better-defined lyophilized cake.Typically results in a good lyophilizate cake.[7][14]
Stability Can negatively impact peptide stability.[10]Peptides with free sulfhydryl groups often exhibit better stability as HCl salts against oxidation.[7]Generally considered a stable salt form.
Secondary Structure Can influence secondary structure, sometimes stabilizing helical conformations.[13] However, its strong IR absorbance can interfere with structural analysis by FTIR.[6][13]Can also impact secondary structure, but generally considered to have less of an inductive effect than TFA.The effect on secondary structure is peptide-dependent.
Biological and Functional Implications

The presence of residual TFA in a peptide sample can lead to a range of undesirable effects in biological assays:

  • Cytotoxicity: TFA can be cytotoxic, even at nanomolar concentrations, by disrupting cell membrane integrity and inhibiting cell proliferation.[6][12] This is a major concern for in vitro and in vivo studies. For instance, TFA salts have been shown to suppress the proliferation of osteoblasts and chondrocytes, an effect not observed with HCl salts.[13]

  • Enzymatic and Receptor Binding Interference: The strong acidity of TFA can alter the pH of assay buffers, potentially denaturing proteins or enzymes.[12] It can also interfere with binding events, for example, by competing with phosphate groups in enzyme active sites.[12]

  • Altered Biological Activity: The counter-ion can directly modulate the biological activity of a peptide. In some cases, the TFA salt of a peptide may exhibit lower activity compared to its hydrochloride or acetate salt.[6]

  • Immunogenicity: There are concerns that the trifluoroacetyl group could potentially acylate amino groups in proteins, leading to an undesirable immune response.[6]

Given these potential interferences, it is often mandatory to reduce TFA levels to less than 1% for sensitive applications such as cell-based assays, in vivo studies, and the development of active pharmaceutical ingredients (APIs).[15]

Salt Form Exchange: Protocols and Best Practices

The process of replacing the TFA counter-ion with a more biologically benign one, such as chloride or acetate, is a crucial step for many applications. The most common methods for salt exchange are repeated lyophilization with a stronger acid (like HCl) and ion-exchange chromatography.[15]

Protocol 1: TFA to HCl Salt Exchange via Lyophilization

This is a widely used and effective method for replacing TFA with chloride.

Materials:

  • Peptide-TFA salt

  • 100 mM Hydrochloric acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[8] For peptides with poor water solubility, a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used.[9]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8][9] It is critical to stay within this range, as lower concentrations may lead to incomplete exchange, while higher concentrations could result in peptide modification.[8]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[8]

  • Freezing: Rapidly freeze the solution by immersing the vial in liquid nitrogen.[8][15]

  • Lyophilization: Lyophilize the frozen solution overnight until all the solvent is removed.[8][15]

  • Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[8]

TFA_HCl_Exchange Start Peptide-TFA Salt Dissolve 1. Dissolve Peptide (1 mg/mL in H₂O or buffer) Start->Dissolve Add_HCl 2. Add 100 mM HCl (Final concentration 2-10 mM) Dissolve->Add_HCl Incubate 3. Incubate (1 min, room temperature) Add_HCl->Incubate Freeze 4. Freeze (Liquid Nitrogen) Incubate->Freeze Lyophilize 5. Lyophilize (Overnight) Freeze->Lyophilize Repeat Repeat Steps 1-5 (at least 2 more times) Lyophilize->Repeat Repeat->Dissolve Yes End Peptide-HCl Salt Repeat->End No

Caption: Workflow for TFA to HCl salt exchange via lyophilization.

Protocol 2: TFA to Acetate Salt Exchange via Ion-Exchange Chromatography

This method is particularly useful for peptides that are sensitive to acidic conditions or for achieving very low residual TFA levels.[4][15]

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin

  • 1 M Sodium acetate solution

  • Distilled, deionized water

  • Chromatography column

  • Lyophilizer

Procedure:

  • Resin Preparation: Pack a small chromatography column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.[15]

  • Column Equilibration: Elute the column with a 1 M sodium acetate solution to load the resin with acetate ions.[4][15]

  • Washing: Thoroughly wash the column with distilled, deionized water to remove any excess sodium acetate.[4][15]

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply the solution to the top of the prepared column.[4][15]

  • Elution and Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through the column while the trifluoroacetate ions remain bound to the resin.[15] Collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[4]

Analytical Techniques for Counter-Ion Analysis

Verifying the successful exchange of the counter-ion and quantifying its final concentration is essential for quality control. Several analytical techniques can be employed for this purpose.

  • Ion Chromatography (IC): This is a robust and widely used method for the separation and quantification of various ions, including trifluoroacetate, chloride, and acetate.[16][17] IC with suppressed conductivity detection can achieve detection limits in the mg/L range.[16]

  • High-Performance Liquid Chromatography (HPLC): Mixed-mode HPLC coupled with an evaporative light scattering detector (ELSD) can simultaneously quantify multiple positively and negatively charged counter-ions.[18][19]

  • Capillary Electrophoresis (CE): CE is an alternative technique for the analysis of counter-ions, often using indirect UV detection due to the lack of a chromophore in many small ions.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be used to detect and quantify the fluorine-containing trifluoroacetate ion.

Conclusion

The choice of salt form for amino acids and peptides is a critical parameter that can have far-reaching implications for research and drug development. While trifluoroacetate is an indispensable tool in peptide synthesis and purification, its potential to interfere with biological systems necessitates a thorough understanding of its properties and, in many cases, its removal and replacement with a more biocompatible counter-ion like chloride or acetate.

By carefully considering the physicochemical and biological impact of the counter-ion and employing robust methods for salt exchange and analysis, researchers can ensure the quality and reliability of their experimental data and enhance the therapeutic potential of their peptide-based candidates. This guide serves as a foundational resource to navigate the complexities of amino acid and peptide salt forms, empowering scientists to make informed decisions and advance their scientific endeavors.

References
  • Halocarbon Life Sciences. (2020, August 5). TFA - Pharmaceutical Applications. [Link]

  • LifeTein®. How to remove peptide TFA salt?. [Link]

  • Liu, Y., et al. (2025, November 7). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. PMC. [Link]

  • Liu, Y., et al. (2025). Counter-ion influence on peptide formulations. ResearchGate. [Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • LifeTein®. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]

  • Liu, Y., et al. (2025, December 6). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]

  • Sikora, K., et al. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview. MDPI. [Link]

  • LifeTein®. (2025, July 10). Should I Have TFA Removed from My Peptide?. [Link]

  • Omizzur. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. [Link]

  • Omizzur. TFA Removal From Peptides. [Link]

  • Pache, V., et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]

  • AmbioPharm. Which salt form should I choose for my peptide?. [Link]

  • Mason, A. F., et al. (2023). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. RSC. [Link]

  • AmbioPharm. Salt Form Choices | Peptide Development. [Link]

  • Heriot-Watt Research Portal. Simultaneous quantification of commonly used counter ions in peptides and active pharmaceutical ingredients by mixed mode chromatography and. [Link]

  • Tipps, M. E., et al. (2014). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. British Journal of Pharmacology. [Link]

  • Dolman, S. (2008). Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. Current Pharmaceutical Analysis. [Link]

  • Waters. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of 2-Amino-3-butenoic Acid Derivatives: A Senior Application Scientist's Guide

Introduction: The Significance of α-Vinyl Amino Acids 2-Amino-3-butenoic acid, commonly known as vinylglycine, and its derivatives are a class of non-proteinogenic amino acids that hold significant value in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α-Vinyl Amino Acids

2-Amino-3-butenoic acid, commonly known as vinylglycine, and its derivatives are a class of non-proteinogenic amino acids that hold significant value in medicinal chemistry and chemical biology. Their unique structural feature—a vinyl group directly attached to the α-carbon—renders them potent mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, such as transaminases and decarboxylases.[1][2] This inhibitory action, often irreversible, has led to the development of important therapeutic agents, including the anti-epileptic drug vigabatrin.[1] The inherent chirality of these molecules necessitates precise stereocontrol during their synthesis, as the biological activity is typically associated with a single enantiomer.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of key methodologies for the asymmetric synthesis of 2-amino-3-butenoic acid derivatives. We will delve into the mechanistic underpinnings of these strategies, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of α-vinyl amino acids can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

  • Chiral Auxiliary-Mediated Synthesis: This classical approach utilizes a covalently attached chiral molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product.

  • Catalytic Asymmetric Synthesis: This modern and highly efficient approach employs a chiral catalyst (either a transition-metal complex or an organocatalyst) in sub-stoichiometric amounts to generate the chiral product.

  • Sigmatropic Rearrangements: These concerted pericyclic reactions can be harnessed to create the desired stereocenter with excellent control, often transferring chirality from an existing stereocenter.

This guide will focus on providing detailed protocols for a representative and powerful method from each of these categories.

Methodology 1: Chiral Auxiliary Approach - The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a robust and widely employed strategy for the asymmetric synthesis of a variety of α-amino acids, including vinylglycine derivatives.[3] It relies on a chiral bis-lactim ether derived from L- or D-valine and glycine to create a sterically biased environment for an alkylation reaction.[1][3]

Core Principles and Mechanistic Rationale

The success of the Schöllkopf method hinges on the steric shielding provided by the bulky isopropyl group of the valine-derived auxiliary. This directs the approach of an incoming electrophile to the face opposite the isopropyl group, thereby ensuring high diastereoselectivity in the alkylation step.

The overall workflow can be visualized as follows:

Schollkopf_Workflow A Diketopiperazine Formation (Glycine + Valine) B Bis-Lactim Ether Synthesis (O-Alkylation) A->B Meerwein's Salt C Asymmetric Alkylation (Deprotonation & Electrophilic Attack) B->C 1. n-BuLi 2. Electrophile D Hydrolysis & Product Isolation C->D Acidic Hydrolysis

Caption: Workflow of the Schöllkopf Asymmetric Synthesis.

The key stereodetermining step is the alkylation of the lithiated aza-enolate. The isopropyl group of the valine auxiliary effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less hindered side. This results in the formation of one diastereomer in high excess. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired α-vinyl amino acid derivative with high enantiomeric purity.[3]

Experimental Protocol: Asymmetric Synthesis of D-Vinylglycine

This protocol is adapted from the work of Schöllkopf and coworkers.[2]

Part A: Synthesis of the Bis-Lactim Ether (Schöllkopf Auxiliary)

  • Diketopiperazine Formation: A dipeptide of glycine and (R)-valine is cyclized to form the corresponding 2,5-diketopiperazine.

  • O-Alkylation: The diketopiperazine (1.0 eq) is suspended in anhydrous dichloromethane. Trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.5 eq) is added, and the mixture is stirred at room temperature for 18-24 hours until a clear solution is formed.[1] The reaction is then quenched, and the bis-lactim ether is purified by column chromatography.[1]

Part B: Asymmetric Vinylation and Hydrolysis

  • Deprotonation: In a flame-dried, nitrogen-purged flask, dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.[1] Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, and stir the solution for 15 minutes to ensure complete formation of the lithiated aza-enolate.

  • Alkylation (Vinylation): To the cold enolate solution, add a solution of 2-(t-butyldimethylsilyl)acetaldehyde (1.2 eq) in anhydrous THF dropwise. This acetaldehyde derivative serves as a vinyl cation equivalent.[2] Stir the reaction mixture at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

  • Hydrolysis: Dissolve the purified alkylated intermediate in a 0.25 M aqueous hydrochloric acid (HCl) solution. Stir the mixture at room temperature for 24-48 hours. This step simultaneously hydrolyzes the bis-lactim ether and eliminates the silyl group to form the vinyl moiety.[2]

  • Isolation: The final product, D-vinylglycine, can be isolated and purified by ion-exchange chromatography.

Parameter Typical Value
Diastereomeric Excess (de) >95%
Enantiomeric Excess (ee) >95%
Overall Yield 60-75%

Methodology 2: Transition-Metal Catalysis - Palladium-Catalyzed Asymmetric Allylic Amination

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful and atom-economical method for the formation of C-N bonds.[4] This approach can be adapted for the synthesis of α-vinyl amino acids by using a glycine enolate equivalent as the nucleophile.

Core Principles and Mechanistic Rationale

The catalytic cycle of palladium-catalyzed AAA involves the following key steps:

Palladium_AAA_Cycle Pd0 Pd(0)L* Pi_Allyl π-Allyl-Pd(II) Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Pi_Allyl Product α-Vinyl Amino Acid Derivative Pi_Allyl->Product Nucleophilic Attack Nucleophile Glycine Enolate Nucleophile->Pi_Allyl Product->Pd0 Reductive Elimination Sigmatropic_Rearrangement A Allylic Selenide B [2,3]-Sigmatropic Rearrangement A->B Oxidation to Selenimide C Chiral α-Vinyl Amino Acid Derivative B->C

Sources

Application

Application Note: Incorporation of 2-Amino-3-butenoic Acid (Vinylglycine) into Peptidomimetics

Introduction & Mechanistic Rationale 2-Amino-3-butenoic acid, commonly known as L-vinylglycine, is a non-canonical amino acid featuring a terminal alkene directly adjacent to the α -carbon. In the realm of peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Amino-3-butenoic acid, commonly known as L-vinylglycine, is a non-canonical amino acid featuring a terminal alkene directly adjacent to the α -carbon. In the realm of peptidomimetics and chemical biology, the incorporation of vinylglycine serves two distinct, highly valuable functions:

  • Mechanism-Based Enzyme Inhibition : Vinylglycine acts as a suicide substrate for pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase and 1-aminocyclopropane-1-carboxylate (ACC) synthase 12.

  • Late-Stage Functionalization : The terminal olefin provides a bioorthogonal handle for olefin cross-metathesis (CM), enabling the synthesis of stapled peptides, C-glycopeptides, and other complex architectures [[3]]() 4.

As a Senior Application Scientist, I have designed this protocol to address the primary failure points historically associated with vinylglycine: base-catalyzed alkene isomerization during Solid-Phase Peptide Synthesis (SPPS) , and catalyst poisoning during aqueous cross-metathesis [[6]]().

Mechanistic Rationale: PLP-Enzyme Inactivation

Vinylglycine is a classic mechanism-based (suicide) inhibitor. Upon entering the active site of a PLP-dependent enzyme, it forms an external aldimine. The enzyme abstracts the α -proton, triggering an isomerization that produces a highly electrophilic ketimine intermediate. A nucleophilic residue within the active site then attacks this intermediate, forming an irreversible covalent adduct and permanently inactivating the enzyme 1.

Mechanism A Vinylglycine + PLP-Enzyme B External Aldimine Formation A->B C alpha-Proton Abstraction B->C D Electrophilic Ketimine Intermediate C->D Isomerization E Irreversible Covalent Adduct D->E Nucleophilic Attack

Figure 1: Mechanism of PLP-dependent enzyme inactivation by vinylglycine.

Workflow & Pathway Visualization

To leverage vinylglycine for structural peptidomimetics, it must be incorporated via SPPS followed by late-stage functionalization. First-generation Grubbs catalysts fail to promote cross-metathesis with vinylglycine due to the electron-deficient and sterically hindered nature of the α -amino alkene [[4]](). Therefore, Second-Generation Grubbs (G-II) or Hoveyda-Grubbs II (HG-II) catalysts are strictly required to drive the reaction forward 36.

Workflow A Fmoc-Vinylglycine Acquisition B Fmoc-SPPS (DIC/Oxyma) A->B Resin Loading C Peptide Cleavage (TFA Cocktail) B->C Deprotection D Cross-Metathesis (HG-II Catalyst) C->D Aqueous Media E Purified Peptidomimetic D->E RP-HPLC

Figure 2: Workflow for the synthesis and late-stage modification of vinylglycine-peptides.

Experimental Protocols: A Self-Validating System

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Vinylglycine

Causality & Expert Insight: The β,γ -unsaturated bond of vinylglycine is highly susceptible to base-catalyzed migration to the α,β -position, forming an unreactive dehydroamino acid. To prevent this, harsh basic coupling conditions (e.g., HATU with excess DIEA) must be avoided. We utilize DIC/Oxyma Pure, which provides near-neutral activation conditions, preserving the terminal alkene .

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min). Critical: Do not exceed 5-minute deprotection cycles once vinylglycine is incorporated to minimize base exposure.

  • Amino Acid Activation: Dissolve Fmoc-Vinylglycine-OH (3.0 equiv, 0.3 mmol) and Oxyma Pure (3.0 equiv, 0.3 mmol) in 2 mL DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv, 0.3 mmol). Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes. Wash with DMF (5 × 1 min).

  • Cleavage: Following the completion of the peptide sequence, cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Late-Stage Olefin Cross-Metathesis in Aqueous Media

Causality & Expert Insight: Performing metathesis on unprotected peptides is challenging due to catalyst poisoning by Lewis basic sites (amides, free amines). The addition of MgCl2​ acts as a masking agent, coordinating these heteroatoms and protecting the ruthenium center. Hoveyda-Grubbs II (HG-II) is selected for its superior stability in water/organic mixtures and its ability to turn over unreactive terminal olefins 3 [[6]]().

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve the purified vinylglycine-containing peptide (0.01 mmol) in 1.0 mL of a degassed Acetone/Water (30:70 v/v) mixture.

  • Additive Masking: Add MgCl2​⋅6H2​O (10 equiv, 0.1 mmol) to the solution and stir for 10 minutes to allow for peptide coordination [[6]]().

  • Partner Addition: Add the cross-metathesis partner (e.g., allyl alcohol or allyl sulfide) (15 equiv, 0.15 mmol).

  • Catalyst Introduction: Dissolve Hoveyda-Grubbs II catalyst (0.2 equiv, 0.002 mmol) in 100 µL of degassed acetone and add to the reaction mixture.

  • Reaction Execution: Stir the mixture at 37 °C for 4 to 12 hours. Monitor conversion via LC-MS.

  • Quenching & Purification: Quench the reaction by adding excess ethyl vinyl ether (50 µL) and stirring for 15 minutes. Filter the mixture and purify the resulting peptidomimetic via preparative RP-HPLC.

Quantitative Data: Cross-Metathesis Efficiency

The efficiency of vinylglycine cross-metathesis is highly dependent on the partner and catalyst. Below is a validated comparison of reaction parameters for peptidomimetic synthesis 364.

Metathesis PartnerCatalystSolvent SystemAdditiveYield (%)Stereoselectivity (E/Z)
Allyl Alcohol Hoveyda-Grubbs IIAcetone/H₂O (30:70)MgCl₂44 – 52> 4:1
Allyl Sulfide Hoveyda-Grubbs IIt-BuOH/H₂O (50:50)None68> 5:1
C-Allyl Glycoside Grubbs IICH₂Cl₂ (reflux)None57 – 94> 10:1
1-Dodecene Grubbs ICH₂Cl₂None0 (Non-viable)N/A

References

  • [] Fmoc-Vinylglycine methyl ester - Amino Acids. BOC Sciences.

  • [1] Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry (ACS Publications). 1

  • [2] Pyridoxal-5′-phosphate-dependent alkyl transfer in nucleoside antibiotic biosynthesis. Nature Chemical Biology. 2

  • [3] Olefin Metathesis for Site-Selective Protein Modification. Angewandte Chemie (University of Oxford). 3

  • [6] An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis. ACS Omega. 6

  • [4] Cross-metathesis of C-Glycosides and Peptides. J. Chem. Soc., Perkin Trans. 1 (ResearchGate). 4

Sources

Method

Application Note: 2-Amino-3-butenoic Acid (Vinylglycine) as a Core Synthon in the Synthesis of Unnatural Amino Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Executive Summary The expansion of the genetic code and the development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary

The expansion of the genetic code and the development of next-generation peptide therapeutics rely heavily on the availability of diverse non-canonical or unnatural amino acids (UAAs) [4]. Among the most versatile building blocks for UAA synthesis is 2-amino-3-butenoic acid , commonly known as vinylglycine . Featuring a terminal alkene directly adjacent to the chiral α-carbon, vinylglycine serves as a privileged structural motif. This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing vinylglycine in the stereoselective synthesis of complex UAAs via olefin cross-metathesis and its role as a biological probe.

Mechanistic Rationale: The Vinylglycine Advantage

Vinylglycine is unique because its terminal olefin provides a highly reactive, orthogonal chemical handle that does not interfere with standard Fmoc/Boc solid-phase peptide synthesis (SPPS) chemistries [1]. From a strategic standpoint, the causality behind selecting vinylglycine over longer-chain unsaturated amino acids (like allylglycine) lies in its ability to generate α,β- or β,γ-functionalized systems post-reaction.

Historically, the proximity of the double bond to the sterically hindered and electron-withdrawing α-amine/carboxylate center made vinylglycine a notoriously unreactive partner in metathesis [3]. However, the deployment of highly active Schrock-type molybdenum catalysts and Second-Generation Hoveyda-Grubbs ruthenium catalysts has fundamentally bypassed this limitation. These modern catalysts tolerate the polar functional groups of amino acids and promote efficient cross-metathesis (CM), Heck couplings, and Michael additions.

G VG 2-Amino-3-butenoic Acid (Vinylglycine) CM Olefin Cross-Metathesis (Ru Catalysts) VG->CM Terminal Olefin MA Michael Additions (Nucleophilic Attack) VG->MA Nucleophile HE Heck Coupling (Pd Catalysts) VG->HE Aryl Halide UAA1 Long-chain Aliphatic UAAs (e.g., DAP analogs) CM->UAA1 UAA2 Heteroatom-substituted UAAs (e.g., AVG, MVG) MA->UAA2 UAA3 Aryl-substituted UAAs (Fluorescent Probes) HE->UAA3

Reaction pathways of vinylglycine for unnatural amino acid synthesis.

Quantitative Performance in UAA Synthesis

To guide experimental design, Table 1 synthesizes the expected yields and optimal catalytic systems for various vinylglycine functionalization pathways. The data demonstrates that while vinylglycine is sterically demanding, pairing it with the correct transition metal catalyst yields excellent conversions.

Table 1: Representative Yields and Conditions for Vinylglycine Functionalization

Reaction TypeCoupling PartnerCatalyst / ReagentsTarget UAA ProductYield (%)Ref
Cross-Metathesis (S)-Allylglycine derivativeGrubbs 2nd Gen (Ru)L,L-DAP precursor69%[5]
Cross-Metathesis Allyl alcoholHoveyda-Grubbs IIHydroxy-UAA derivatives~65%[3]
Heck Coupling Aryl IodidesPd(OAc)₂, XPhosAryl-substituted UAAs75–85%[5]
Hydrogenation CM AdductsPt/Al₂O₃, H₂Saturated Aliphatic UAAs92%[5]
Validated Protocol: Synthesis of Long-Chain UAAs via Olefin Cross-Metathesis

Application Focus: Synthesis of L,L-Diaminopimelic acid (DAP) analogs.

As an Application Scientist, I frequently observe that the primary failure mode in the cross-metathesis of polar amino acids is catalyst poisoning by dissolved oxygen or unshielded nucleophiles. Therefore, the causality behind the rigorous degassing and quenching steps in this protocol is not merely best practice—it is a stoichiometric necessity to maintain the integrity of the ruthenium alkylidene complex.

Materials Required
  • (S)-N-Boc-vinylglycine methyl ester (Limiting reagent, 1.0 eq)

  • Terminal olefin partner (e.g., N-Cbz-allylglycine methyl ester) (3.0 eq)

  • Hoveyda-Grubbs 2nd Generation Catalyst (5–10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl vinyl ether (for LC-MS quenching)

  • Dimethyl Sulfoxide (DMSO) (for bulk reaction quenching)

Step-by-Step Methodology

Step 1: Reagent Preparation & Rigorous Degassing Dissolve (S)-N-Boc-vinylglycine methyl ester (1.0 mmol) and the olefin partner (3.0 mmol) in 10 mL of anhydrous DCM in a flame-dried Schlenk flask.

  • Causality: We use a 3:1 molar excess of the less sterically hindered olefin to drive the thermodynamic equilibrium toward the heterodimer (cross-product) rather than the homodimer.

  • Self-Validation Check: Perform three consecutive freeze-pump-thaw cycles. The solution must remain perfectly clear. Any cloudiness indicates moisture ingress, which will prematurely degrade the catalyst.

Step 2: Catalyst Introduction Under a positive flow of Argon, add the Hoveyda-Grubbs II catalyst (0.05 mmol, 5 mol%).

  • Causality: The electron-withdrawing nature of the adjacent amino acid functional groups reduces the nucleophilicity of the vinylglycine olefin. Hoveyda-Grubbs II is selected over 1st-generation variants due to its superior initiation rate and stability in the presence of coordinating heteroatoms [3].

Step 3: Reaction Execution Attach a reflux condenser and heat the mixture to 40°C for 12–24 hours under a continuous Argon atmosphere.

Step 4: In-Process Monitoring (The Self-Validation Loop) At the 12-hour mark, withdraw a 10 µL aliquot and immediately quench it with 50 µL of ethyl vinyl ether. Analyze via LC-MS.

  • Self-Validation Criterion: Monitor the Total Ion Chromatogram (TIC) for the disappearance of the vinylglycine mass peak and the emergence of the cross-metathesis product. If the conversion is <95%, the system has stalled (likely due to catalyst degradation). Corrective Action: Add an additional 2 mol% of catalyst and react for 4 more hours.

Step 5: Quenching and Purification Cool the reaction to room temperature. Add 0.5 mL of DMSO and stir open to the air for 12 hours.

  • Causality: DMSO strongly coordinates to the ruthenium metal center. This not only terminates all catalytic activity (preventing product isomerization) but also drastically alters the polarity of the Ru-complex, ensuring it remains trapped at the baseline during silica gel flash chromatography.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Degas Solvents (Argon Purge) Step2 2. Add Catalyst (Hoveyda-Grubbs II) Step1->Step2 Step3 3. Cross-Metathesis (40°C, 12-24h) Step2->Step3 Step4 4. LC-MS Validation (>95% Conversion) Step3->Step4 Step5 5. DMSO Quench & Purification Step4->Step5 Check Self-Validation Check: If <95%, add 2 mol% cat. Step4->Check

Self-validating workflow for vinylglycine olefin cross-metathesis.

Biological Probes: PLP Enzyme Inhibition

Beyond acting as a synthetic intermediate, vinylglycine and its naturally occurring derivatives (such as Aminoethoxyvinylglycine, AVG, and Methoxyvinylglycine, MVG) are potent mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes [2].

Mechanistic Insight: The α-vinylic moiety acts as a biochemical "Trojan horse." When vinylglycine enters the active site of a PLP-dependent enzyme (e.g., ACC synthase or various aminotransferases), it forms a standard Schiff base with the PLP cofactor. However, when the enzyme abstracts the α-proton, it triggers an unexpected isomerization of the double bond. This generates a highly reactive, electrophilic ketimine intermediate that covalently attacks an active-site nucleophile (typically a lysine residue). This self-catalyzed covalent modification leads to irreversible enzyme inactivation, a principle heavily utilized in the design of novel agricultural herbicides and antimicrobial agents [2].

Conclusion

2-Amino-3-butenoic acid (vinylglycine) bridges the gap between complex organic synthesis and chemical biology. By understanding the causality behind catalyst selection and employing rigorous, self-validating experimental techniques, researchers can leverage this UAA to synthesize highly complex, non-canonical peptide architectures and potent enzymatic probes.

References
  • ChemInform Abstract: Simple Synthesis of L- and D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids.ResearchGate.
  • α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis, and Biochemical Mechanisms.ResearchGate.
  • Olefin Metathesis for Site-Selective Protein Modification.University of Oxford.
  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides.Frontiers.
  • Synthesis of nonproteinogenic amino acids via reactions of enone and ynone functional groups.University of Glasgow Enlighten Theses.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions with 2-Amino-3-butenoic Acid

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions involving 2-Amino-3-butenoic acid and other sterically hindered or challenging amino acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your peptide synthesis endeavors.

The incorporation of non-natural amino acids like 2-Amino-3-butenoic acid is a critical strategy in modern drug discovery, offering pathways to peptides with enhanced stability, conformational constraint, and novel bioactivities. However, the unique structural features of such amino acids, including the vinyl side chain of 2-Amino-3-butenoic acid, can introduce significant challenges during peptide synthesis. This guide is structured to address these challenges head-on, providing practical, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address the most common issues encountered during the coupling of 2-Amino-3-butenoic acid.

Issue 1: Low or No Coupling Efficiency

Question: My standard coupling protocol with reagents like DCC/HOBt is resulting in very low yields or complete failure when trying to incorporate 2-Amino-3-butenoic acid. What is causing this and how can I fix it?

Answer:

This is a frequent challenge stemming from the steric hindrance and electronic properties of 2-Amino-3-butenoic acid. The vinyl group can sterically hinder the approach of the activated carboxyl group to the resin-bound amine.

Root Causes & Recommended Solutions:
  • Inefficient Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.

    • Solution: Switch to a more powerful in-situ activating reagent.

      • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive activated esters that can overcome significant steric barriers. HATU is particularly effective for sterically hindered amino acids.

      • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, offering high coupling efficiency with a low risk of racemization. PyBOP is a safer alternative to the older BOP reagent, as it does not produce the carcinogenic byproduct HMPA.

      • For Extremely Hindered Couplings: In cases where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.

  • Suboptimal Reaction Conditions:

    • Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction rate.

      • Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight. Gentle heating can also be beneficial, but must be applied with caution to minimize the risk of racemization. Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly.

    • Poor Solvent Choice: The solvent plays a crucial role in solvating the growing peptide chain on the resin. Inadequate solvation can lead to peptide aggregation, further hindering the reaction.

      • Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties. For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.

Workflow for Troubleshooting Low Coupling Efficiency:

G start Low Coupling Yield reagent Evaluate Coupling Reagent start->reagent uronium_phosphonium Use Uronium/Phosphonium Reagents reagent->uronium_phosphonium Switch to HATU, HBTU, PyBOP conditions Optimize Reaction Conditions double_coupling Double Couple conditions->double_coupling Implement Double Coupling solvent Assess Solvent System change_solvent Change Solvent solvent->change_solvent Switch to NMP or Mixture success Successful Coupling uronium_phosphonium->conditions inc_time_temp Increase Reaction Time & Temperature double_coupling->inc_time_temp Increase Time/Temp inc_time_temp->solvent change_solvent->success

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Side Reactions Involving the Vinyl Group

Question: I'm observing unexpected byproducts in my mass spectrometry analysis after incorporating 2-Amino-3-butenoic acid. Could the vinyl side chain be participating in side reactions?

Answer:

Yes, the terminal alkene of 2-Amino-3-butenoic acid is a potential site for several side reactions, especially under certain coupling and cleavage conditions.

Potential Side Reactions & Mitigation Strategies:
  • Michael Addition: The double bond can act as a Michael acceptor, particularly with nucleophilic side chains of other amino acids (e.g., Cys, Lys) or with scavengers used during cleavage.

    • Mitigation:

      • Protecting Group Strategy: While direct protection of the vinyl group is uncommon, ensuring that other reactive side chains are adequately protected is crucial.

      • Careful Scavenger Selection: During TFA cleavage, use scavengers like triisopropylsilane (TIS) and water, which are less likely to add to the double bond compared to thiol-based scavengers.

  • Oxidation: The alkene is susceptible to oxidation, which can occur during synthesis, cleavage, or storage.

    • Mitigation:

      • Inert Atmosphere: Perform coupling reactions and handle the peptide under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Intramolecular Cyclization: Depending on the peptide sequence, the vinyl group could potentially participate

Optimization

Technical Support Center: Trifluoroacetic Acid (TFA) Removal from Synthetic Peptides

Welcome to the Technical Support Center for Peptide Chemistry. As synthetic peptides transition from solid-phase peptide synthesis (SPPS) to downstream biological and structural applications, the management of counterion...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Chemistry. As synthetic peptides transition from solid-phase peptide synthesis (SPPS) to downstream biological and structural applications, the management of counterions becomes a critical parameter for success. This guide provides researchers, scientists, and drug development professionals with the mechanistic causality, validated protocols, and troubleshooting steps necessary for efficient Trifluoroacetic Acid (TFA) removal.

The Causality of TFA Interference: Why Removal is Critical

During SPPS, TFA is universally employed to cleave the synthesized peptide from the resin and to deprotect amino acid side chains[1]. It is also utilized as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) purification to improve peak resolution[2].

However, lyophilization of the HPLC fractions does not yield a free peptide; it yields a peptide-TFA salt . The anionic trifluoroacetate counterion ( CF3​COO− ) forms highly stable electrostatic ion pairs with the free amine group at the N-terminus and the positively charged side chains of basic residues (Lysine, Histidine, and Arginine)[1][3].

Failure to remove bound TFA leads to three primary modes of experimental failure:

  • Cytotoxicity and In Vivo Artifacts: TFA is highly toxic to cells at micromolar concentrations. It can artificially inhibit cell proliferation, induce organ toxicity in animal models, and trigger immunogenic responses, thereby invalidating preclinical data[3][4]. Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) strictly mandate TFA levels to be <0.1% [3].

  • Structural Alteration: The bulky, highly electronegative CF3​COO− ion alters the hydration shell and secondary structure of the peptide, directly impacting its biological function and receptor binding affinity[4][5].

  • Analytical Interference: TFA strongly absorbs in the infrared region (strong bands at 1147 and 1200 cm−1 ), masking critical amide bands necessary for determining peptide conformation via FT-IR or NMR spectroscopy[6].

Decision Matrix: Selecting the Right Exchange Strategy

Because simple lyophilization only volatilizes unbound free acid, breaking the strong peptide-TFA ion pair requires targeted chemical intervention[2]. The two most reliable methods are Acid-Catalyzed Volatilization (HCl Exchange) and Competitive Binding (Acetate Resin Exchange) .

DecisionTree Start Synthesized Peptide (TFA Salt) Check Primary Downstream Application? Start->Check InVivo In Vivo / Cellular Assays API Development Check->InVivo Structural Structural Biology (NMR, IR, X-Ray) Check->Structural NonQuant Polyclonal Ab Production Non-quant Assays Check->NonQuant Action1 HCl Exchange (Iterative Lyophilization) InVivo->Action1 Requires <0.1% TFA Action2 Acetate Exchange (Ion-Exchange Resin) Structural->Action2 Requires benign counterion Action3 No TFA Removal Required NonQuant->Action3

Fig 1: Decision matrix for selecting the appropriate TFA removal methodology based on application.

Quantitative Comparison of TFA Removal Methods
MethodologyMechanism of ActionFinal CounterionTFA Removal EfficiencyPrimary Limitation
Iterative Lyophilization (HCl) Protonation of CF3​COO− to volatile CF3​COOH Chloride ( Cl− )High ( >99% , <0.1% residual)[7]Risk of acid-catalyzed peptide degradation if HCl >10 mM.
Anion Exchange Resin Mass action competitive bindingAcetate ( CH3​COO− )Moderate-High ( >95% )[6]Peptide loss due to irreversible resin binding; difficult for highly hydrophilic peptides.
RP-HPLC Desalting Chromatographic ion-pairing exchangeAcetate / FormateModerate ( 80−90% )High solvent consumption; inefficient for strongly cationic peptides[3].

Validated Experimental Protocols

Protocol A: TFA/HCl Exchange via Iterative Lyophilization

Mechanistic Rationale: TFA has a pKa​ of ≈0.3 . Hydrochloric acid (HCl) is a significantly stronger acid ( pKa​≈−7 ). By introducing HCl, the high concentration of protons ( H+ ) forces the protonation of the bound trifluoroacetate anion back into neutral trifluoroacetic acid ( CF3​COOH )[6]. Because neutral CF3​COOH is highly volatile, it sublimates away during lyophilization, leaving the benign chloride ion ( Cl− ) to pair with the basic residues[7].

HClWorkflow Step1 1. Dissolution 1 mg/mL in H2O Step2 2. Acidification Add HCl (2-10 mM) Step1->Step2 Step3 3. Incubation 1 min at RT Step2->Step3 Step4 4. Flash Freeze Liquid Nitrogen Step3->Step4 Step5 5. Lyophilization Overnight Step4->Step5 Step6 Peptide-HCl Salt (<1% TFA) Step5->Step6 Step6->Step2 Repeat 2-3x

Fig 2: Step-by-step workflow for TFA-to-HCl counterion exchange via iterative lyophilization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the peptide-TFA salt in highly purified, distilled water at a concentration of 1 mg/mL . Note: If the peptide is highly hydrophobic, a minimal amount of acetonitrile (up to 10%) can be added to aid dissolution.

  • Acidification: Add 100 mM HCl dropwise to the peptide solution until the final HCl concentration is strictly between 2 mM and 10 mM [2][3].

  • Incubation: Allow the solution to stand at room temperature for exactly 1 minute to allow for complete protonation of the trifluoroacetate ions.

  • Freezing: Flash-freeze the solution immediately using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution overnight under high vacuum until all liquid is removed.

  • Iteration: Re-dissolve the resulting powder in the same HCl solution and repeat steps 3-5 two additional times to ensure >99% exchange efficiency[7].

Protocol B: TFA/Acetate Exchange via Strong Anion Resin

Mechanistic Rationale: Acetic acid ( pKa​=4.5 ) is a weaker acid than TFA, meaning it cannot protonate trifluoroacetate[1]. To achieve exchange, we must rely on mass action. By passing the peptide through a strong anion exchange resin heavily loaded with acetate ions, competitive binding displaces the TFA counterions[6].

Step-by-Step Methodology:

  • Resin Preparation: Prepare a column with a strong anion exchange resin (quaternary ammonium type), ensuring a 10-fold to 50-fold excess of anion sites relative to the basic residues in your peptide[4].

  • Equilibration: Elute the column with 5 column volumes (CV) of 1 M sodium acetate to saturate the resin with acetate ions.

  • Washing: Wash the column thoroughly with 10 CV of distilled water to remove all unbound, excess sodium acetate.

  • Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the column at a slow flow rate to maximize interaction time.

  • Elution: Elute the column with distilled water. The peptide, now paired with acetate, will elute in the void volume while the strongly electronegative TFA remains bound to the resin matrix[4].

  • Recovery: Collect the peptide-containing fractions (monitor via UV at 220 nm) and lyophilize to obtain the final peptide-acetate salt.

Troubleshooting Guides & FAQs

Q: My peptide degraded after the HCl exchange protocol. What caused this? A: You likely exceeded the maximum recommended HCl concentration. Working at a pH <1 (which occurs if final HCl concentrations exceed 10 mM ) induces acid-catalyzed hydrolysis of sensitive peptide bonds (particularly Asp-Pro bonds)[2][6]. Always ensure the final HCl concentration remains between 2 mM and 10 mM .

Q: Can I just lyophilize my peptide for a longer period (e.g., 72 hours) to remove the TFA? A: No. Extended lyophilization only removes the free, unbound TFA from the solvent. It does not possess the thermodynamic energy required to break the strong electrostatic ion pairs between the anionic trifluoroacetate and the protonated basic residues of the peptide[2][3]. Chemical displacement (via HCl or a resin) is strictly required.

Q: I performed the HCl exchange, but my TFA levels are still above 1%. Why? A: Incomplete exchange usually stems from two issues:

  • Insufficient HCl concentration: If the final HCl concentration is <2 mM , there are not enough protons to fully convert the trifluoroacetate into volatile trifluoroacetic acid[2][3].

  • Insufficient cycles: A single lyophilization cycle typically only removes 60−70% of bound TFA. Achieving <1% residual TFA requires a minimum of three iterative dissolution/lyophilization cycles[7].

Q: Why did my peptide lose its biological activity in a cellular assay despite being highly pure on HPLC? A: "HPLC purity" only measures the peptide sequence integrity, not the salt form. If the peptide was eluted using TFA and not subjected to an exchange protocol, it exists as a TFA salt. Residual TFA is highly cytotoxic at nanomolar concentrations, inhibiting cell proliferation and artificially modulating receptor binding, which masks the true biological activity of your peptide[3][4]. Switching to an acetate or chloride salt form often restores the expected IC50​ values[5].

References

  • Source: sb-peptide.
  • Source: lifetein.
  • Title: Navigating Trifluoroacetate (TFA)
  • Source: pubmed.ncbi.nlm.nih.
  • Title: Should I Have TFA Removed from My Peptide?
  • Source: ncbi.nlm.nih.gov (PMC)
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Purification of 2-Amino-3-butenoic Acid-Containing Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic peptides containing the non-standard amino acid, 2-Amino-3-butenoic acid (also known as vinylglycine). The unique vinyl group of this residue introduces specific challenges that require careful consideration during method development and purification. This resource is structured in a question-and-answer format to directly address common issues you may encounter.

Frequently Asked Questions (FAQs)

Section 1: Initial Setup and Method Development

Question 1: I'm starting a new purification for a peptide containing 2-Amino-3-butenoic acid. What is the best starting point for column and mobile phase selection?

Answer: For most peptides, a C18 reversed-phase column is the standard and most effective choice.[][2][3] The hydrophobicity of C18 provides excellent retention and resolving power for a wide range of peptide sequences. For very large or particularly hydrophobic peptides (often >30 amino acids), a C4 or C8 column may be more suitable to avoid excessive retention.[]

Recommended Starting Conditions:

ParameterRecommendationRationale & Key Considerations
Column Chemistry C18, Wide Pore (120-300 Å)C18 offers robust hydrophobicity for retaining most peptides.[][3] A wide pore size is crucial to allow larger peptide molecules to access the bonded phase within the silica pores, preventing poor peak shape and resolution.
Stationary Phase Modern, high-purity, end-capped silicaMinimizes secondary interactions between basic peptide residues and acidic silanol groups on the silica surface, which are a primary cause of peak tailing.[4][5]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterTFA is a strong ion-pairing agent that masks residual silanols and protonates peptide carboxyl groups, leading to sharp, symmetrical peaks.[2][6][7] It is the most common modifier for peptide purification.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)ACN is the standard organic solvent for peptide RP-HPLC due to its low viscosity and UV transparency.[7] Maintaining TFA in both phases prevents baseline shifts during the gradient.[]
Initial Gradient 5-95% B over 30-60 minutesA broad initial gradient is excellent for scouting to determine the approximate elution time of your target peptide and to visualize the impurity profile.[8]
Detection 214-220 nmThis wavelength range allows for sensitive detection of the peptide backbone's amide bonds.[2][8]
Section 2: Troubleshooting Poor Peak Shape

Question 2: My peptide peak is tailing significantly. What are the most likely causes and how can I fix it?

Answer: Peak tailing is one of the most common issues in peptide HPLC and typically points to unwanted secondary interactions between the peptide and the stationary phase.[4][9]

Causality: Basic residues in your peptide (e.g., Lysine, Arginine, Histidine, or the free N-terminus) can carry a positive charge at the low pH of the mobile phase. These positive charges can interact ionically with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column.[4][10] This secondary retention mechanism causes a portion of the peptide molecules to lag behind the main peak, resulting in tailing.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5? start->check_ph increase_tfa Increase TFA to 0.1% or use stronger ion-pair agent (HFBA) check_ph->increase_tfa No check_column Is the column old or known to have high silanol activity? check_ph->check_column Yes replace_column Replace with a modern, end-capped C18 column check_column->replace_column Yes check_metal Is tailing getting worse with more injections? check_column->check_metal No add_chelator Add low concentration of EDTA to sample/mobile phase check_metal->add_chelator Yes

Caption: Workflow for testing on-column peptide stability.

Preventative Measures:

  • Use High-Purity Solvents: Always use fresh, HPLC-grade water and acetonitrile to minimize contaminants.

  • Degas Mobile Phases: Degassing solvents helps to remove dissolved oxygen, a potential oxidant. * Maintain a Clean System: A clean, well-maintained HPLC system is less likely to harbor metal ions or other reactive species. [11]

References

  • Zhang, K., et al. (n.d.). Effect of concentration of TFA in the mobile phase on the separation of amino acids. ResearchGate. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • GenScript. (n.d.). Impact of TFA - A Review. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Chromatography Forum. (2012, October 11). On-column degradation gets worse during sequence. Retrieved from [Link]

  • Dolan, J. W. (2014, October 1). On-Column Sample Degradation. LCGC International. Retrieved from [Link]

  • ResearchGate. (2016, August 15). Which is the best Preparative HPLC column for peptide purification?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Purification Solutions. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Current protocols in protein science, Appendix 3, Appendix-3B.
  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Schepartz Lab. (2016, December 30). HPLC Purification of Peptides. Protocols.io. Retrieved from [Link]

  • ChemBK. (2025, August 19). 2-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Bringing UHPLC Performance to the Separation of Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobut-3-enoic acid. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Chemsrc. (2025, August 29). 2-Amino-3-butenoic acid. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Impurity Characterization in 2-Amino-3-butenoic Acid TFA Salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and characterizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and characterizing impurities in 2-Amino-3-butenoic acid trifluoroacetate salt (commonly known as L-Vinylglycine TFA salt).

L-Vinylglycine is a critical non-proteinogenic amino acid, functioning as an irreversible mechanism-based inhibitor of pyridoxal-linked enzymes (such as aspartate aminotransferase) and serving as a versatile chiral building block [1]. However, its terminal alkene and α-amino acid functionalities make it highly susceptible to isomerization, oxidation, and process-related contamination [2]. This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure the scientific integrity of your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my Vinylglycine TFA salt showing a lower-than-expected assay value despite >99% purity on UV-HPLC? A1: This is a classic mass-balance discrepancy caused by counter-ion variation. Trifluoroacetic acid (TFA) is used during the deprotection phase of synthesis (e.g., removing Boc protecting groups) [2]. Because UV-HPLC only detects the chromophoric organic portion (and often poorly for small aliphatic amino acids without derivatization), it ignores excess free TFA or residual moisture. You must quantify the exact molar ratio of TFA to the free amine using 19 F-NMR or Ion Chromatography (IC) to determine the true w/w assay.

Q2: How do I prevent and detect the formation of the 2-aminobut-2-enoic acid impurity? A2: The terminal double bond (β,γ-unsaturated) in vinylglycine is kinetically stable but thermodynamically unfavored compared to its α,β-unsaturated isomer (2-aminobut-2-enoic acid). Under basic conditions or prolonged heat, the double bond migrates to conjugate with the carboxylate group. Detection: 1 H-NMR easily differentiates these: Vinylglycine shows complex vinylic multiplets ( δ 5.8-6.0 ppm), whereas the isomer exhibits a distinct allylic methyl doublet ( δ ~1.8 ppm).

Q3: What are the most common process-related impurities I should look for? A3: If your material was synthesized from L-homoserine lactone [2], look for unreacted starting material, ring-opened homoserine derivatives, and oxidized byproducts (aldehydes) resulting from atmospheric exposure.

Analytical Workflows & Pathways

To effectively isolate and identify these impurities, we employ an orthogonal analytical strategy. The diagrams below illustrate the degradation pathways and the recommended analytical workflows.

DegradationPathway SM L-Homoserine Lactone (Starting Material) API L-Vinylglycine TFA Salt (Target API) SM->API Elimination & Deprotection Iso 2-Aminobut-2-enoic Acid (Conjugated Isomer) API->Iso Base/Heat (Double Bond Migration) Oxi Oxidative Cleavage (Aldehydes) API->Oxi O2/Light (Oxidation)

Caption: Synthesis and primary degradation pathways of L-Vinylglycine.

ImpurityWorkflow A 2-Amino-3-butenoic Acid TFA Impurity Profiling B Process Impurities (Homoserine derivatives) A->B C Degradation Products (Isomers, Oxidation) A->C D Chiral Impurities (D-Vinylglycine) A->D E LC-HRMS Analysis B->E F 1H & 13C NMR C->F G Chiral HPLC (OPA deriv.) D->G

Caption: Orthogonal analytical workflow for profiling impurities in Vinylglycine.

Quantitative Data Summary

The following table summarizes the quantitative analytical signatures of the most common impurities encountered in 2-Amino-3-butenoic acid TFA salt batches [4].

Impurity NameOrigin / MechanismAnalytical TechniqueKey Quantitative Signature
D-Vinylglycine Racemization during synthesisChiral HPLC (Derivatized)Elutes at distinct Rt​ vs L-isomer (Resolution > 1.5)
2-Aminobut-2-enoic acid Base/Heat induced isomerization 1 H-NMRAllylic methyl doublet at δ 1.8 ppm
L-Homoserine Lactone Unreacted starting materialLC-HRMS (ESI+) [M+H]+ at m/z 102.0550
Free Trifluoroacetic Acid Incomplete drying / Excess reagent 19 F-NMRSinglet at δ -76.5 ppm (vs internal standard)
Aldehyde Degradants Oxidative cleavage of terminal alkeneLC-UV / MSCarbonyl stretch (IR) / [M+H]+ shift

Troubleshooting Guides & Experimental Protocols

Issue 1: Co-elution of Enantiomeric Impurities (D- vs L-Vinylglycine)

The Causality: Small, highly polar aliphatic amino acids like vinylglycine exhibit virtually no retention on standard reversed-phase or chiral stationary phases. Attempting direct separation usually results in co-elution in the void volume. The Solution: Implement pre-column derivatization using o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-isobutyryl-L-cysteine, IBLC). This transforms the enantiomers into highly hydrophobic, UV-active diastereomers that resolve beautifully on a standard C18 column [3].

Protocol 1: Step-by-Step Pre-column Derivatization & HPLC Analysis Self-Validation Check: Ensure the derivatization blank shows no peaks at the expected retention times of the amino acid derivatives.

  • Reagent Preparation: Prepare a derivatization solution containing 10 mM OPA and 10 mM IBLC in 0.1 M sodium borate buffer (pH 9.5). Note: OPA is unstable; prepare fresh daily.

  • Sample Preparation: Dissolve 1.0 mg of the Vinylglycine TFA sample in 1.0 mL of HPLC-grade water.

  • Derivatization Reaction: Mix 50 μ L of the sample solution with 50 μ L of the derivatization reagent. Vortex for 10 seconds and incubate at room temperature for exactly 2 minutes.

  • Quenching: Add 100 μ L of 0.1 M acetic acid to quench the reaction and stabilize the diastereomers.

  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 3 μ m).

    • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.0).

    • Mobile Phase B: Methanol / Acetonitrile (50:50, v/v).

    • Gradient: 20% B to 60% B over 20 minutes.

    • Detection: UV at 338 nm or Fluorescence (Ex: 340 nm, Em: 445 nm).

  • System Suitability: The resolution ( Rs​ ) between the L-vinylglycine derivative and the D-vinylglycine derivative must be 1.5.

Issue 2: Variable Assay Results Due to TFA Stoichiometry

The Causality: The "TFA salt" is often not a perfect 1:1 stoichiometric ratio. Lyophilization processes can leave variable amounts of free TFA trapped in the crystal lattice, artificially lowering the active pharmaceutical ingredient (API) weight percent. The Solution: Quantitative 19 F-NMR using an internal standard.

Protocol 2: Quantitative 19 F-NMR for TFA Content Self-Validation Check: The internal standard must have a known, certified purity and a relaxation time ( T1​ ) compatible with the acquisition parameters.

  • Standard Selection: Select Sodium trifluoroacetate (NaTFA) or 2,2,2-Trifluoroethanol (TFE) of known purity as the internal standard (IS).

  • Sample Preparation: Accurately weigh ~10.0 mg of Vinylglycine TFA salt and ~5.0 mg of the IS into a glass vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ). Transfer to a standard 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire the 19 F-NMR spectrum at 298 K.

    • Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5 times the longest T1​ of the fluorine nuclei in the sample (typically D1​≥ 15 seconds) to ensure complete relaxation and accurate integration.

  • Calculation: Calculate the absolute mass of TFA in the sample by comparing the integrated area of the TFA peak ( δ -76.5 ppm) to the IS peak, factoring in the molecular weights and the exact weighed masses.

References

  • PubChem - Vinylglycine | C4H7NO2 | CID 156126 Source: National Institutes of Health (NIH) URL:[Link]

  • A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone Source: PubMed Central (PMC) - NIH URL:[Link]

  • Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography Source: PubMed Central (PMC) - NIH URL:[Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals Source: Pharmaguideline URL:[Link]

Troubleshooting

Optimizing storage conditions for long-term stability

Biologics Formulation & Stability Support Center: Troubleshooting & Protocols Welcome to the Technical Support Center for Biologics Stability. This resource is engineered for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Biologics Formulation & Stability Support Center: Troubleshooting & Protocols

Welcome to the Technical Support Center for Biologics Stability. This resource is engineered for researchers and drug development professionals dealing with the complex thermodynamic and kinetic challenges of macromolecule storage. Rather than generic advice, this guide provides mechanistic troubleshooting, self-validating protocols, and data-driven formulation strategies.

Module 1: Freeze-Thaw Instability and Aggregation

FAQ: Why does my monoclonal antibody (mAb) aggregate after a single freeze-thaw cycle, even when stored at -80°C?

Causality: Freezing is not a static or instantly protective state. As water crystallizes into ice, proteins and buffer salts are excluded from the ice matrix and forced into the remaining unfrozen liquid fraction, a phenomenon known as "freeze-concentration"[1]. This drastic increase in local protein concentration, combined with exposure to the expanding ice-water interface, induces cold denaturation[1]. Furthermore, if specific buffer components (like sodium phosphate) crystallize before others, the microenvironment experiences massive pH shifts[1]. Upon thawing, these partially unfolded intermediates interact via exposed hydrophobic patches, forming irreversible soluble and insoluble aggregates[2].

Troubleshooting Strategies:

  • Buffer Substitution: Avoid buffers prone to crystallization. Switch to histidine or citrate buffers which maintain pH stability during freezing.

  • Excipient Addition: Introduce cryoprotectants like sucrose, trehalose, or glycerol. These osmolytes are preferentially excluded from the protein surface, thermodynamically forcing the protein into a compact, native conformation to minimize its surface area[3].

Protocol: Step-by-Step Controlled Freeze-Thaw Stress Study This protocol is self-validating; the integration of orthogonal analytical readouts at the end ensures that both soluble and sub-visible degradation pathways are quantified.

  • Sample Preparation: Aliquot the biologic (e.g., 10 mg/mL) into representative container-closure systems (e.g., 2 mL cyclic olefin polymer vials). Ensure identical fill volumes across all samples to maintain a consistent thermal mass.

  • Pre-Cooling: Equilibrate the vials at 4°C for 30 minutes to establish a uniform baseline temperature.

  • Controlled Freezing: Transfer the vials to a controlled-rate freezer. Drop the temperature at a precise rate of 1°C/min down to -80°C. This prevents excessive supercooling and ensures uniform ice crystal morphology[4].

  • Isothermal Hold: Maintain the samples at -80°C for a minimum of 12 hours to guarantee a complete glass transition of the formulation.

  • Controlled Thawing: Thaw the vials at room temperature (20-25°C) until all visible ice disappears.

  • Validation & Analysis: Analyze the samples immediately. Use Size Exclusion Chromatography (SEC) to quantify soluble aggregates and Micro-Flow Imaging (MFI) to detect sub-visible particles (2–10 µm range)[2].

FT_Mechanism Start Native Protein in Solution Stress Freezing Stress (Ice Formation) Start->Stress Mech1 Freeze-Concentration & pH Shift Stress->Mech1 Mech2 Ice-Water Interface Adsorption Stress->Mech2 Unfold Partial Unfolding (Cold Denaturation) Mech1->Unfold Mech2->Unfold Agg Irreversible Aggregation (Sub-visible & Visible) Unfold->Agg Hydrophobic Interaction

Mechanistic pathway of protein aggregation induced by freeze-thaw stress.

Module 2: Lyophilization (Freeze-Drying) and Excipient Optimization

FAQ: My lyophilized cake collapsed, and the reconstitution time is over 30 minutes. What went wrong?

Causality: Cake collapse occurs when the product temperature during the primary drying phase exceeds the glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ) or the macroscopic collapse temperature ( Tc​ )[5]. When this thermal threshold is breached, the amorphous matrix loses its structural rigidity. This leads to shrinkage, loss of porosity, and extended reconstitution times. Additionally, liquid-liquid phase separation during the freezing step can physically separate stabilizers from the protein, compromising long-term stability[1].

Data Presentation: Quantitative Summary of Lyoprotectants & Excipients

Excipient CategoryExampleTypical Concentration / Molar RatioMechanism of Action
Sugars (Lyoprotectants) Sucrose, Trehalose25:1 to 360:1 (Sugar:Protein)Water replacement theory; forms an amorphous glassy matrix ( Tg​ ) that restricts molecular mobility[6].
Bulking Agents Mannitol, Glycine2% - 5% (w/v)Provides cake elegance and structural support; crystallizes during freezing[6].
Surfactants Polysorbate 20 / 800.01% - 0.05% (w/v)Prevents interfacial damage and aggregation during reconstitution[5].
Amino Acids Arginine HCl, Histidine10 mM - 50 mMBuffering agent; Arginine can act as a high- Tg​ sucrose alternative[6].

Protocol: Lyophilization Cycle Optimization via Thermal Analysis This protocol validates the drying parameters before the cycle is even run, ensuring the physical integrity of the final cake.

  • Tg′​ Determination: Perform Differential Scanning Calorimetry (DSC) on the liquid formulation. Cool the sample to -60°C at 10°C/min, then heat at 2°C/min to accurately identify the Tg′​ (glass transition of the frozen state)[7].

  • Tc​ Determination: Utilize Freeze-Drying Microscopy (FDM). Freeze a micro-aliquot on a temperature-controlled stage under a vacuum. Slowly ramp the temperature until microscopic structural loss (collapse) is visually observed[5].

  • Primary Drying Setup: Program the lyophilizer's shelf temperature and chamber pressure so that the internal product temperature remains strictly 2–3°C below the measured Tc​ throughout the entire primary drying phase[1].

  • Secondary Drying & Validation: Ramp the shelf temperature to 25°C - 30°C to drive off residual bound water via desorption[7]. Validate the cycle by testing the final cake via Karl Fischer titration; a successful cycle will yield a residual moisture content of <1%.

Module 3: Accelerated Stability Testing vs. Real-Time Expiry

FAQ: Can I use 40°C/75% RH accelerated data to predict the 2-8°C shelf life of my biologic using the Arrhenius equation?

Causality: For traditional small-molecule drugs, ICH Q1A(R2) guidelines utilize 40°C/75% RH for 6 months to predict long-term stability based on Arrhenius kinetics (the assumption that reaction rates increase predictably and linearly with temperature)[8][9]. However, biologics fundamentally violate Arrhenius assumptions[10]. Heating a complex protein to 40°C often induces non-linear unfolding, conformational perturbations, and aggregation pathways that simply do not exist at 2-8°C[10]. Therefore, extrapolating shelf life from harsh thermal stress for biologics is scientifically invalid and often results in false "instability" profiles[10].

Troubleshooting Strategies:

  • Modify Accelerated Conditions: Instead of 40°C, utilize moderate isothermal holds (e.g., 25°C or 30°C) as your accelerated condition for macromolecules[10].

  • Purpose of Accelerated Data: Rely strictly on real-time data (2-8°C) for regulatory expiry submissions. Use accelerated data solely for formulation screening, comparability studies, and understanding specific degradation mechanisms (e.g., auto-oxidation of polysorbates)[11].

Stability_Logic Start Drug Candidate Stability Testing Check Molecule Type? Start->Check SmallMol Small Molecule (Chemical API) Check->SmallMol Biologic Biologic (Protein/mAb) Check->Biologic Arrhenius Apply Arrhenius Kinetics 40°C / 75% RH SmallMol->Arrhenius NonLinear Non-Arrhenius Behavior Avoid 40°C Biologic->NonLinear RealTime Real-Time 2-8°C + Moderate Stress (25°C) NonLinear->RealTime Use for Expiry

Decision tree for applying accelerated stability testing based on molecular modality.

References

  • PharmaNow - How Lyophilization Protects Proteins: Overcoming Stability Challenges in Biologics. Available at: [Link]

  • Pharma Stability - Accelerated Stability Testing for Biologics: When It's Not Appropriate and What to Do Instead. Available at:[Link]

  • PubMed / NIH - Freeze-thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics. Available at:[Link]

  • G-Biosciences - Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]

  • European Medicines Agency (EMA) - ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • StabilityStudies.in - The Role of Arrhenius Equation in Accelerated Stability Testing. Available at: [Link]

  • Single Use Support - Protein storage: How to increase protein stability? Available at: [Link]

  • Molecular Pharmaceutics (ACS) - “The More, the Better?”: The Impact of Sugar-to-Protein Molar Ratio in Freeze-Dried Monoclonal Antibody Formulations on Protein Stability. Available at:[Link]

  • Oxford Academic - Practical advice in the development of a lyophilized protein drug product. Available at:[Link]

  • BioProcess International - Contract Analytical Laboratories for Biologics. Available at: [Link]

  • PMC / NIH - Development of lyophilization cycle and effect of excipients on the stability of catalase. Available at:[Link]

Sources

Optimization

Peptide Counterion Conversion: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Peptide Salt Exchange. During Solid Phase Peptide Synthesis (SPPS), Trifluoroacetic acid (TFA) is universally used for resin cleavage and side-chain deprotection.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Salt Exchange. During Solid Phase Peptide Synthesis (SPPS), Trifluoroacetic acid (TFA) is universally used for resin cleavage and side-chain deprotection. Consequently, synthetic peptides are typically recovered as TFA salts[1].

While acceptable for standard analytical work, the TFA counterion is highly problematic for biological applications. TFA has been shown to suppress the proliferation of osteoblasts and chondrocytes, alter cellular viability, and induce in vivo hepatotoxicity and immune responses[2][3][4]. To ensure the integrity of your biological assays and clinical formulations, exchanging the TFA counterion for a physiologically benign alternative—such as Acetate or Hydrochloride (HCl)—is a mandatory preparative step[1][5].

Below, you will find our validated, self-validating protocols, quantitative method comparisons, and an advanced troubleshooting FAQ designed by our Senior Application Scientists.

Validated Experimental Protocols

Protocol A: TFA to Hydrochloride (HCl) Exchange via Lyophilization

Mechanistic Rationale: HCl is a significantly stronger acid (pKa ≈ -7) than TFA (pKa ≈ 0.2). When introduced to the peptide-TFA salt, HCl readily protonates the trifluoroacetate anion, converting it into neutral trifluoroacetic acid. Because both trifluoroacetic acid and excess HCl are highly volatile, they are efficiently sublimated under the vacuum of lyophilization, leaving behind the non-volatile peptide paired with chloride ions[5][6][7].

Step-by-Step Methodology:

  • Dissolution: Dissolve the peptide-TFA salt in distilled water or a weak phosphate buffer (50 mM phosphate, 100 mM NaCl) at a concentration of 1 mg/mL[5][8].

  • Acidification: Add 100 mM HCl to achieve a final HCl concentration of 2 to 10 mM[5][8].

    • Causality: Concentrations below 2 mM fail to fully protonate the TFA pool, resulting in incomplete exchange. Concentrations above 10 mM risk acid-catalyzed peptide degradation[5].

  • Incubation: Allow the solution to stand at room temperature for exactly 1 minute[5][6][8].

    • Causality: This brief window is thermodynamically sufficient for counterion displacement but kinetically restricts acid-catalyzed deamidation of Asn/Gln residues.

  • Arresting the Reaction: Flash-freeze the solution immediately in liquid nitrogen[5][6][8].

  • Volatilization: Lyophilize the frozen solution overnight to completely sublimate the liquids and volatile acids[5][8].

  • Iteration: Re-dissolve the resulting powder in the same HCl solution and repeat the freeze-drying process 2 to 3 times to ensure >99% exchange[5][7][8].

Validation Checkpoint: Submit a 1 mg aliquot for 19F NMR analysis. The complete absence of a resonance signal at -75 ppm validates the total removal of TFA[7][9][10].

G N1 Peptide-TFA Salt N2 Dissolve in H2O/Buffer (1 mg/mL) N1->N2 N3 Add 100 mM HCl (Final 2-10 mM) N2->N3 N4 Incubate (1 min, RT) N3->N4 N5 Flash Freeze (Liquid N2) N4->N5 N6 Lyophilize (Overnight) N5->N6 N7 Repeat 2-3 Times N6->N7 N7->N2 Yes N8 Peptide-HCl Salt N7->N8 No

Workflow for TFA/HCl salt exchange via repeated lyophilization.

Protocol B: TFA to Acetate Exchange via Ion-Exchange Chromatography (IEX)

Mechanistic Rationale: Unlike HCl, acetic acid (pKa = 4.75) is a weaker acid than TFA[1]. Simple lyophilization with acetic acid cannot displace TFA because the stronger TFA acid remains ionized and tightly bound to the peptide. Instead, mass action must be driven chromatographically. By passing the peptide through a Strong Anion Exchange (SAX) resin pre-saturated with acetate, the resin binds the higher-affinity TFA anions and releases acetate anions to pair with the basic residues of the eluting peptide[6][8][11].

Step-by-Step Methodology:

  • Resin Preparation: Pack a column with a strong anion exchange resin, ensuring a 10- to 50-fold molar excess of active anion sites relative to the calculated TFA content of the peptide[6][8][11].

  • Acetate Saturation: Equilibrate the column by eluting with a 1 M Sodium Acetate solution[6][8][11].

    • Causality: This high-concentration wash completely saturates the resin's quaternary amine functional groups with acetate ions.

  • Desalting the Resin: Wash the column extensively with distilled water[6][8][11].

    • Validation Checkpoint: Monitor the flow-through conductivity. Continue washing until conductivity drops to baseline, confirming the removal of unbound sodium acetate which would otherwise contaminate the final product.

  • Sample Loading: Dissolve the peptide in distilled water and apply it to the column[8][11].

  • Elution: Elute the column with distilled water and collect the peptide-containing fractions (monitor via UV absorbance at 214/220 nm)[8][11].

  • Recovery: Lyophilize the combined fractions to yield the peptide acetate salt[6][11].

IEX S1 Strong Anion Exchange Resin S2 Equilibrate: 1M Sodium Acetate S1->S2 S3 Wash: Distilled Water (Remove excess acetate) S2->S3 S4 Load: Peptide-TFA in H2O S3->S4 S5 Elute: Distilled Water S4->S5 S6 Lyophilize Fractions S5->S6 S7 Peptide-Acetate Salt S6->S7

Strong anion exchange chromatography workflow for TFA to acetate conversion.

Quantitative Method Comparison

To assist in selecting the appropriate exchange method for your pipeline, refer to the performance metrics below:

Exchange MethodTarget CounterionTypical Residual TFAYield LossScalabilityBest Application
Lyophilization with HCl Chloride (Cl⁻)< 1% (w/w)Low (5–10%)HighGeneral in vitro assays, robust peptides
Strong Anion Exchange (SAX) Acetate (CH₃COO⁻)< 1% (w/w)Moderate (15–25%)MediumIn vivo studies, clinical formulations
RP-HPLC with Acetate Buffer Acetate (CH₃COO⁻)1–5% (w/w)High (20–30%)LowHydrophobic peptides requiring concurrent purification

Troubleshooting & FAQs

Q1: My peptide shows significant degradation (e.g., mass shifts of +1 Da or fragmentation) after the HCl exchange. What went wrong? A: You are likely observing acid-catalyzed deamidation (Asn/Gln converting to Asp/Glu, resulting in a +1 Da shift) or acid-labile peptide bond cleavage. This occurs if the final HCl concentration exceeded 10 mM or if the room temperature incubation step exceeded the strict 1-minute limit before flash-freezing[5]. Always freeze the solution immediately to halt kinetic degradation.

Q2: We performed the SAX Acetate exchange, but our in vivo assay still shows toxicity. How do we accurately quantify residual TFA? A: The gold standard for trace TFA quantification is 19F NMR , which measures the distinct trifluoroacetate fluorine signal at ~ -75 ppm[7][9][10]. It is highly sensitive and non-destructive. Alternatively, High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (HPLC-ELSD) or Ion Chromatography (IC) can be used to simultaneously quantify residual TFA⁻, Cl⁻, and Acetate ions[7][11].

Q3: After exchanging my peptide from a TFA salt to an HCl salt, the total mass of my powder decreased, but HPLC shows 99% purity. Did I lose peptide? A: Not necessarily; you are observing a change in the counterion molecular weight. TFA has a molecular weight of 113 g/mol , while HCl is only 36 g/mol . Because basic peptides coordinate multiple counterions (one for the N-terminus and one for each Arg, Lys, and His residue), swapping heavy TFA for light chloride significantly reduces the gross weight of the powder, even though the net peptide content remains identical[1][7].

Q4: Can I use Reversed-Phase HPLC (RP-HPLC) to exchange TFA for Acetate? A: Yes, but success is highly dependent on the peptide's hydrophobicity. You can load the peptide onto a C18 column, wash extensively with an acetic acid buffer to flush out TFA, and elute using an aqueous acetic acid/acetonitrile gradient[5]. However, very hydrophilic peptides will not retain well on the C18 column without the strong ion-pairing effect of TFA, leading to massive yield losses in the flow-through. For hydrophilic peptides, SAX chromatography is mandatory[5].

References

  • TFA Removal Service: Switch to Acetate or HCl Salt Form of Peptide - LifeTein. Available at: [Link]

  • Determination of Peptide Oligomerization in Lipid Bilayers Using 19F Spin Diffusion NMR - Journal of the American Chemical Society. Available at: [Link]

  • TFA Removal Techniques for Peptides - Scribd (Aapptec Bulletin). Available at: [Link]

  • Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines - Biopharma Asia. Available at: [Link]

  • TFA Removal Service - SB-Peptide. Available at: [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC (NIH). Available at: [Link]

  • Impact of Counterion and Salt Form on the Properties of Long-Acting Injectable Peptide Hydrogels for Drug Delivery - RSC Publishing. Available at:[Link]

  • Trifluoroacetate, a Contaminant in Purified Proteins, Inhibits Proliferation of Osteoblasts and Chondrocytes - ResearchGate. Available at: [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (S)-2-Amino-3-butenoic Acid (Vinylglycine) Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Objective protocol comparison, mechanistic causality, and validated experimental methodologies The Biochemical Significance of V...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Objective protocol comparison, mechanistic causality, and validated experimental methodologies

The Biochemical Significance of Vinylglycine

(S)-2-Amino-3-butenoic acid, commonly known as L-vinylglycine, is a naturally occurring non-proteinogenic β,γ -unsaturated amino acid. In drug development and enzymology, vinylglycine is highly valued as a mechanism-based (suicide) inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and various aminotransferases[1].

Beyond its biological activity, vinylglycine serves as a versatile chiral building block (chiron) for synthesizing complex alkaloids, unnatural amino acids, and peptidomimetics[2]. However, its synthesis presents significant chemical challenges, necessitating highly validated and optimized protocols.

Mechanistic Challenges: The Isomerization Trap

The primary difficulty in synthesizing vinylglycine lies in the thermodynamic instability of its β,γ -double bond. Under basic conditions, high temperatures, or prolonged reaction times, the terminal olefin readily isomerizes into the thermodynamically more stable α,β -position. This isomerization yields α -iminobutyrate, which rapidly hydrolyzes into 2-oxobutanoate, or forms methyldehydroalanine[3].

Therefore, any successful synthesis protocol must be a self-validating system where the physical and chemical conditions inherently prevent this double-bond migration while preserving the integrity of the α -stereocenter.

Comparative Evaluation of Synthesis Routes

Historically, three primary routes have been utilized to synthesize vinylglycine. To objectively determine the most robust method for laboratory and scale-up applications, we must compare their performance metrics, reagent toxicity, and enantiomeric control.

  • Glutamate Oxidative Decarboxylation: Developed by Hanessian and Townsend, this route uses L-glutamate and introduces the vinyl group via Cu(II)/Pb(IV)-mediated oxidative decarboxylation or Barton decarboxylation[4].

  • Neber Rearrangement: Utilizing but-3-enenitrile, this method forms a racemic mixture via an N-chloroimidate intermediate, which subsequently requires enzymatic resolution (e.g., using papain) to isolate the desired enantiomer[5].

  • Methionine Sulfoxide Pyrolysis (The Validated Standard): This route relies on the thermal syn-elimination of a protected methionine sulfoxide. Recent optimizations have made this a solvent-free, highly scalable process[6].

Quantitative Performance Comparison
ParameterMethionine Pyrolysis (Optimized)Glutamate DecarboxylationNeber Rearrangement
Starting Material (S)-MethionineL-GlutamateBut-3-enenitrile
Stereochemistry Enantiopure (Retention)Enantiopure (Retention)Racemic (Requires Resolution)
Overall Yield 65 - 75%40 - 50%< 25% (for a single enantiomer)
Enantiomeric Excess > 98% ee> 95% ee> 95% ee (post-resolution)
Key Reagents H2​O2​ , Cbz-Cl, HeatPb(OAc)₄ / Cu(OAc)₂, UV LightN-chloroimidate, Papain
Toxicity Profile Low (Green Chemistry)High (Heavy Metals / Radical Initiators)Low
Scalability High (Gram to multi-gram)Low to ModerateModerate

Based on the data, the Methionine Sulfoxide Pyrolysis protocol is the superior choice for modern laboratories. It avoids the heavy metal toxicity of the glutamate route[3] and bypasses the inherent 50% yield ceiling of the racemic Neber rearrangement[5].

DecisionTree Start Select Synthesis Route for Vinylglycine Q1 Require Enantiopure Product? Start->Q1 Neber Neber Rearrangement (Racemic + Resolution) Q1->Neber No Q2 Toxicity / Heavy Metal Tolerance? Q1->Q2 Yes Glutamate Oxidative Decarboxylation (Pb/Cu or Barton) Q2->Glutamate Tolerated Met Methionine Pyrolysis (Optimized Protocol) Q2->Met Not Tolerated

Figure 1. Decision logic for selecting a vinylglycine synthesis route based on purity and toxicity.

Validated Methodology: Optimized Methionine Sulfoxide Pyrolysis

The following step-by-step protocol is adapted from the optimized conditions reported by Küchenthal et al.[6]. This method is designed to be a self-validating workflow where causality drives every experimental choice.

Phase 1: Oxidation to Sulfoxide
  • Procedure: Suspend (S)-methionine (1.0 eq) in distilled water. Cool the suspension to 0°C and add 30% H2​O2​ (1.1 eq) dropwise. Stir the mixture at room temperature for 12 hours until complete conversion is observed via TLC. Lyophilize to obtain (S)-methionine sulfoxide.

  • Causality: Hydrogen peroxide selectively oxidizes the thioether to a sulfoxide. The sulfoxide acts as the essential leaving group for the subsequent thermal elimination. Strict stoichiometric control (1.1 eq) is critical; over-oxidation to the sulfone must be avoided, as sulfones do not undergo facile thermal syn-elimination.

Phase 2: N-Terminal Protection
  • Procedure: Dissolve the crude (S)-methionine sulfoxide in a 1:1 mixture of dioxane and 1M aqueous NaOH. Cool to 0°C and add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise, maintaining the pH at ~9 using NaOH. Acidify, extract with ethyl acetate, and concentrate to yield Cbz-(S)-methionine sulfoxide.

  • Causality: The free α -amine is highly nucleophilic. If left unprotected, it would trigger intermolecular side reactions (e.g., polymerization or lactamization) during the high-temperature pyrolysis step. The Cbz group provides robust steric and electronic shielding.

Phase 3: Solvent-Free Pyrolysis (The Critical Step)
  • Procedure: Transfer the dried Cbz-(S)-methionine sulfoxide to a Kugelrohr distillation apparatus. Apply a high vacuum (≤3 mm Hg) and heat the flask strictly to 160–180°C. Collect the volatilized product in a receiving flask cooled with liquid nitrogen.

  • Causality: At 160–180°C, the sulfoxide undergoes a concerted thermal syn-elimination, releasing methanesulfenic acid and forming the terminal double bond. The solvent-free, high-vacuum environment is the self-validating mechanism here: it allows the immediate volatilization and separation of the product from the acidic byproducts. Prolonged exposure to heat or acidic byproducts in a liquid phase would inevitably cause the β,γ -double bond to isomerize into the thermodynamically stable α,β -position[3].

Phase 4: Purification and Deprotection Considerations
  • Procedure: Dissolve the crude Kugelrohr distillate in ethyl acetate, wash immediately with saturated NaHCO3​ , dry over MgSO4​ , and concentrate to yield pure Cbz-(S)-vinylglycine.

  • Causality: The rapid mild basic wash neutralizes trace methanesulfenic acid that could catalyze delayed double-bond migration during storage.

  • Expert Note on Deprotection: Standard Cbz removal utilizes catalytic hydrogenation ( H2​ , Pd/C). However, this will reduce the vinyl group to an ethyl group (yielding 2-aminobutyric acid). To obtain free (S)-vinylglycine, the Cbz group must be cleaved using non-reductive methods, such as Trimethylsilyl iodide (TMSI) or HBr in acetic acid.

Workflow N1 (S)-Methionine N2 Oxidation (H2O2) Yields Sulfoxide N1->N2 N3 Protection (Cbz-Cl) Cbz-Met(O)-OH N2->N3 N4 Solvent-Free Pyrolysis 160-180°C, Vacuum N3->N4 N5 Elimination of Methanesulfenic Acid N4->N5 Thermal syn-elimination N6 Cbz-(S)-Vinylglycine N5->N6

Figure 2. Mechanistic workflow of (S)-vinylglycine synthesis via methionine sulfoxide pyrolysis.

References

  • Küchenthal, C. H., Migenda, J., Polednia, M., & Maison, W. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 39(2), 443-448.[Link]

  • Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & McFadden, J. M. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Tetrahedron: Asymmetry, 17(6), 869-882.[Link]

  • Hanessian, S., & Sahoo, S. P. (1984). A novel and efficient synthesis of L-vinylglycine. Tetrahedron Letters, 25(14), 1425-1428.[Link]

  • Hallinan, K. O., Crout, D. H. G., & Errington, W. (1993). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, (3), 3537-3543.[Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry for the Verification of 2-Amino-3-butenoic Acid Incorporation

For researchers, scientists, and drug development professionals venturing into the realm of protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) represents a powerful tool to expand the fu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the realm of protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) represents a powerful tool to expand the functional repertoire of proteins.[][2] 2-Amino-3-butenoic acid, also known as vinylglycine, is a particularly interesting UAA due to its vinyl side chain, which can serve as a reactive handle for subsequent bio-orthogonal conjugations.[3] However, the successful incorporation of this or any UAA is a hypothesis that must be rigorously tested. This guide provides an in-depth comparison of mass spectrometry-based methods for verifying the incorporation of 2-amino-3-butenoic acid, alongside a critical evaluation of alternative techniques.

The Imperative of Verification: Ensuring Fidelity in Protein Engineering

The introduction of a UAA into a protein's primary sequence is a multi-step process, often relying on the co-expression of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a repurposed codon (e.g., a stop codon).[4][5] The fidelity of this process is not absolute. Potential pitfalls include the mis-incorporation of natural amino acids by the orthogonal synthetase or the failure of the system to incorporate the UAA altogether. Therefore, robust analytical verification is paramount to ensure that the engineered protein possesses the desired chemical and biological properties.

Mass Spectrometry: The Gold Standard for Verification

Mass spectrometry (MS) has emerged as the cornerstone technology for the definitive verification of UAA incorporation due to its high sensitivity, accuracy, and ability to provide site-specific information.[6][7] The general workflow for MS-based verification involves the "bottom-up" proteomics approach.

Experimental Workflow: A Bottom-Up Proteomics Approach

The following diagram illustrates the typical workflow for verifying 2-amino-3-butenoic acid incorporation using mass spectrometry.

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Expression Protein Expression with 2-Amino-3-butenoic acid Protein_Purification Protein Purification Protein_Expression->Protein_Purification Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Purification->Enzymatic_Digestion LC_MS LC-MS Analysis (Peptide Separation) Enzymatic_Digestion->LC_MS MS1 MS1 Scan (Precursor Ion Mass) LC_MS->MS1 MS2 MS/MS Analysis (Peptide Fragmentation) MS1->MS2 Database_Search Database Search & Sequence Identification MS2->Database_Search Verification Verification of Incorporation Database_Search->Verification

Caption: A typical bottom-up proteomics workflow for the verification of 2-Amino-3-butenoic acid incorporation.

Step-by-Step Experimental Protocol

1. Protein Expression and Purification:

  • Express the target protein in a suitable expression system (e.g., E. coli) containing the orthogonal aminoacyl-tRNA synthetase/tRNA pair and supplemented with 2-amino-3-butenoic acid in the growth medium.[4]

  • Purify the expressed protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion) to achieve high purity.[8]

2. In-Solution Tryptic Digestion:

  • Denature the purified protein using a chaotropic agent (e.g., urea, guanidinium chloride).

  • Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).

  • Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Dilute the denatured protein solution to reduce the concentration of the denaturant.

  • Add trypsin and incubate at 37°C for 12-16 hours. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

3. LC-MS/MS Analysis:

  • Inject the peptide digest into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Separate the peptides based on their hydrophobicity using a reversed-phase chromatography column.

  • As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

  • The mass spectrometer performs an initial MS1 scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions).

  • Selected precursor ions are then isolated and fragmented (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to generate fragment ions. The m/z of these fragment ions is measured in an MS/MS (or MS2) scan.[9]

4. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the expected 2-amino-3-butenoic acid substitution.

  • The search algorithm will attempt to match the experimental MS/MS spectra to theoretical spectra generated from the database.

  • Successful identification of a peptide containing 2-amino-3-butenoic acid is based on the accurate mass measurement of the precursor ion and the matching of the fragment ions to the expected peptide sequence.

Causality Behind Experimental Choices
  • High-Resolution Mass Spectrometry: The use of high-resolution instruments is crucial to accurately measure the mass of the peptide containing the UAA. 2-Amino-3-butenoic acid has a monoisotopic mass of 101.0477 g/mol .[10][11] The mass difference between it and a natural amino acid it might replace (e.g., alanine, with a mass of 71.0371 g/mol ) is small, necessitating high mass accuracy for unambiguous identification.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is essential for determining the precise location of the UAA within the peptide sequence. The fragmentation pattern provides sequence information, confirming that the mass shift corresponds to the intended site of incorporation.[12]

  • Enzymatic Digestion: Digestion with a specific protease like trypsin creates peptides of a manageable size for MS analysis and provides predictable cleavage sites, simplifying data analysis.[12]

Comparison with Alternative Verification Methods

While mass spectrometry is the most definitive method, other techniques can provide complementary or preliminary evidence of UAA incorporation.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules, allowing for precise mass determination and sequencing of peptides.[6]- High sensitivity and accuracy- Provides site-specific information- Can quantify incorporation efficiency[]- Requires specialized equipment- Can be time-consuming- Data analysis can be complex[13]
Fluorescent Labeling/Click Chemistry The UAA contains a reactive group (e.g., an azide or alkyne) that can be selectively labeled with a fluorescent probe via click chemistry.[]- Relatively simple and rapid- Allows for in-gel visualization- Can be used for in vivo imaging[]- Indirect method; does not confirm the identity of the UAA- Requires the UAA to have a suitable reactive handle- Potential for incomplete labeling
Biotin-Streptavidin Detection The UAA is functionalized with biotin, which can be detected by its high-affinity interaction with streptavidin conjugated to a reporter enzyme or fluorophore.[]- High sensitivity due to signal amplification- Well-established and reliable interaction- Indirect detection- The large biotin-streptavidin complex can potentially interfere with protein function
Edman Degradation Sequentially removes amino acids from the N-terminus of a peptide, which are then identified by chromatography.[13]- Direct sequencing method- Limited to short peptides (~30-60 residues)[8]- Requires a free N-terminus- Low throughput and time-consuming[13]- Less sensitive than MS

Visualizing the Verification Landscape

The choice of verification method often depends on the specific research question and available resources. The following diagram illustrates the relationship between these methods in terms of the level of detail they provide.

verification_methods Hierarchy of Verification Methods MS Mass Spectrometry (Definitive & Site-Specific) Edman Edman Degradation (Direct Sequencing, Limited) Fluorescence Fluorescent Labeling (Indirect, Visual) Biotin Biotin-Streptavidin (Indirect, Sensitive)

Caption: A conceptual hierarchy of methods for verifying UAA incorporation, from the most definitive to indirect approaches.

Conclusion: A Multi-faceted Approach to Verification

For the unambiguous confirmation of 2-amino-3-butenoic acid incorporation, mass spectrometry stands as the unparalleled gold standard. Its ability to provide precise mass and sequence information offers the highest level of confidence. However, a pragmatic approach to verification may involve a combination of techniques. For instance, initial screening of protein expression could be performed using fluorescent labeling, followed by definitive confirmation of successful incorporation at the correct site using mass spectrometry. By understanding the strengths and limitations of each method, researchers can design a robust verification strategy that ensures the integrity of their engineered proteins and the reliability of their subsequent experiments.

References

  • PMC. Experimental methods for scanning unnatural amino acid mutagenesis. Available from: [Link]

  • PMC. Using Glycinylation, a Chemical Derivatization Technique, for the Quantitation of Ubiquitinated Proteins. Available from: [Link]

  • Google Patents. EP2796546B1 - Incorporation of unnatural amino acids.
  • Quora. (2025, February 25). What role does glycylglycine play in protein sequencing and mass spectrometry?. Available from: [Link]

  • International Research Journal. Unnatural Amino Acids into Proteins/ Protein Engineering. Available from: [Link]

  • ACS Publications. (2004, August 20). Unnatural Amino Acid Mutagenesis: A Precise Tool for Probing Protein Structure and Function | Biochemistry. Available from: [Link]

  • Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Available from: [Link]

  • Creative Biolabs. (2025, April 22). Amino Acid Sequencing Challenges: A Deep Dive. Available from: [Link]

  • MDPI. (2026, February 28). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. Available from: [Link]

  • Wiley Online Library. (2024, June 26). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. Available from: [Link]

  • PubChem. 2-Aminobut-3-enoic acid | C4H7NO2 | CID 99963. Available from: [Link]

  • PMC. Mass Spectrometry–Based Glycomics and Proteomics Profiling of On-Slide Digested Tissue from Complex Biological Samples. Available from: [Link]

  • RSC Publishing. 2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue - Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • PubMed. (2002, January 15). Selective incorporation of isotopically labeled amino acids for identification of intact proteins on a proteome-wide level. Available from: [Link]

  • PMC. (2017, January 24). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Available from: [Link]

  • Wikipedia. Amino acid synthesis. Available from: [Link]

  • PMC. (2019, May 11). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Available from: [Link]

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available from: [Link]

  • PubChem. (2S)-2-amino-3-butenoate | C4H7NO2 | CID 17753810. Available from: [Link]

  • STAR Protocols. Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. Available from: [Link]

  • MedNexus. (2022, June 30). In vivo detection of metabolic 2H-incorporation upon ingestion of 2H2O. Available from: [Link]

  • RSC Publishing. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - Analyst. Available from: [Link]

Sources

Validation

Purity analysis of synthetic 2-Amino-3-butenoic acid trifluoroacetate salt

High-Performance Purity Analysis and Salt Selection Guide for Synthetic 2-Amino-3-butenoic Acid (Vinylglycine) As a Senior Application Scientist, evaluating the analytical purity and biological compatibility of synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Purity Analysis and Salt Selection Guide for Synthetic 2-Amino-3-butenoic Acid (Vinylglycine)

As a Senior Application Scientist, evaluating the analytical purity and biological compatibility of synthetic amino acids requires looking beyond simple chromatographic area percentages. 2-Amino-3-butenoic acid, commonly known as vinylglycine, is a naturally occurring β,γ-unsaturated amino acid and a potent mechanism-based (suicide) inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes[1].

During synthetic workflows—such as the derivation from L-homoserine lactone—global deprotection of Boc-protected intermediates using trifluoroacetic acid (TFA) yields the TFA salt of vinylglycine[1]. While this salt form is synthetically convenient, residual TFA is a known allosteric modulator of glycine receptors[2] and can alter the structural folding of peptides and proteins in downstream biological assays[3]. Therefore, rigorous purity profiling and objective comparison against the alternative Hydrochloride (HCl) salt form is a critical prerequisite for advanced drug development applications.

Part 1: Comparative Performance—TFA Salt vs. HCl Salt

The choice of counter-ion fundamentally dictates the molecule's behavior in both analytical and biological systems. The TFA salt is a direct artifact of standard solid-phase or solution-phase peptide synthesis cleavage protocols. However, for in vivo and sensitive in vitro applications, exchanging TFA for chloride (Cl⁻) is often mandatory[4].

Table 1: Comparative Profile of Vinylglycine Salt Forms

ParameterVinylglycine Trifluoroacetate (TFA)Vinylglycine Hydrochloride (HCl)
Synthetic Accessibility High. Direct product of Boc-deprotection[1].Moderate. Requires counter-ion exchange (e.g., HCl-saturated solvents)[4].
Hygroscopicity High. Prone to absorbing atmospheric moisture.Low to Moderate. Easier to handle as a dry powder.
Biological Interference High. TFA allosterically modulates glycine receptors and alters protein folding[2][3].Low. Cl⁻ is physiologically native and inert in most bioassays.
Chromatographic Behavior Excellent. TFA acts as an intrinsic ion-pairing agent, improving peak shape on C18.Poor on C18. Requires HILIC or external ion-pairing agents for retention.
Mass Spectrometry (MS) Suppresses electrospray ionization (ESI) signal.Highly compatible with ESI-MS in positive mode.

To understand why vinylglycine's purity is so critical, we must examine its mechanism of action. Impurities or chiral inversion can completely negate its efficacy as a suicide inhibitor.

PLPMechanism A Vinylglycine (Inhibitor) C External Aldimine Formation A->C B PLP-Dependent Enzyme (Resting State) B->C D alpha-Proton Abstraction (Ketimine Intermediate) C->D Catalysis E Irreversible Covalent Adduct (Enzyme Dead) D->E Suicide Inhibition

Fig 1: Mechanism-based suicide inhibition of PLP-dependent enzymes by vinylglycine.

Part 2: Analytical Workflows for Purity Determination

A single analytical method cannot capture the full purity profile of vinylglycine TFA. Because it is a small, highly polar, chiral molecule with a biologically active counter-ion, we must deploy an orthogonal analytical strategy.

PurityWorkflow A Synthetic Vinylglycine TFA Salt B HILIC-LC-MS (Chemical Purity) A->B C Mosher Derivatization + NMR (Enantiomeric Purity) A->C D Ion Chromatography (Counter-Ion Ratio) A->D E Data Synthesis & Batch Release B->E C->E D->E

Fig 2: Comprehensive analytical workflow for evaluating synthetic vinylglycine purity.

Chemical Purity via HILIC-LC-MS

The Causality: Standard Reversed-Phase (C18) chromatography fails for underivatized vinylglycine because the molecule is too polar to partition into the hydrophobic stationary phase, resulting in elution at the void volume. While adding TFA to the mobile phase improves retention via ion-pairing, it drastically suppresses MS signals. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase and a highly organic mobile phase, promoting excellent retention and MS compatibility.

Enantiomeric Purity via NMR (Mosher Amide Derivatization)

The Causality: Vinylglycine is susceptible to racemization during synthesis (particularly during lactone cleavage). Direct chiral HPLC of underivatized aliphatic amino acids often yields poor resolution. By derivatizing the primary amine with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), we convert enantiomers into diastereomers. These diastereomers exhibit distinct, resolvable chemical shifts in ¹H NMR (specifically the vinylic methine protons and methyl ether singlets), allowing for precise integration and calculation of enantiomeric excess (ee)[1].

Counter-Ion Quantification via Ion Chromatography (IC)

The Causality: If the TFA salt is intended for biological use, or if it has been subjected to counter-ion exchange to form the HCl salt, we must quantify the residual TFA⁻ and Cl⁻. Ion chromatography provides direct, self-validating quantification of these anions to ensure the exchange process was successful[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: HILIC-LC-MS for Chemical Purity

Self-Validation Mechanism: This protocol requires a system suitability test (SST) blank injection to establish baseline stability and prove the absence of column carryover, ensuring that any integrated peaks originate solely from the sample.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve Vinylglycine TFA in 75% Acetonitrile / 25% Water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: SeQuant® ZIC®-HILIC (5 μm, 200 Å, 150 × 4.6 mm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

  • Gradient Program:

Table 2: HILIC Gradient Table

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.01090
2.01090
10.04060
12.04060
12.11090
20.01090
  • Execution: Inject 5 μL of the blank (75% ACN). Verify a flat baseline. Inject 5 μL of the sample. Monitor UV absorbance at 210 nm and ESI+ MS (m/z 102.05 for the [M+H]⁺ of the free base). Calculate chemical purity by UV area normalization.

Protocol B: Enantiomeric Purity via Mosher Amide NMR

Self-Validation Mechanism: A racemic mixture of (±)-vinylglycine must be derivatized and analyzed in parallel. This proves that the NMR method can successfully resolve the two diastereomers before evaluating the enantiopure sample.

  • Derivatization: Suspend 10 mg of Vinylglycine TFA in 1 mL of anhydrous CH₂Cl₂.

  • Activation: Add 3 equivalents of Triethylamine (Et₃N) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

  • Coupling: Dropwise, add 1.2 equivalents of (S)-(+)-Mosher's acid chloride. Stir at room temperature for 2 hours under argon[1].

  • Workup: Quench with water, extract with CH₂Cl₂, wash with 1N HCl and brine, dry over MgSO₄, and concentrate in vacuo.

  • NMR Acquisition: Dissolve the resulting Mosher amide in CDCl₃. Acquire a ¹H NMR spectrum at 500 MHz or higher.

  • Analysis: Locate the vinylic methine protons (typically between δ 5.5 - 6.0 ppm). In the racemic control, two distinct multiplets will appear. In the pure L-α-vinylglycine sample, integrate the primary multiplet against any trace signal of the secondary multiplet to calculate the % ee[1].

Protocol C: Counter-Ion Exchange and IC Verification

Self-Validation Mechanism: A standard calibration curve of known TFA⁻ and Cl⁻ concentrations (0.1 to 50 ppm) must yield an R² > 0.999 to validate the quantitative accuracy of the detector.

  • Exchange Procedure: Dissolve the Vinylglycine TFA salt in 0.1 M HCl. Lyophilize the solution completely. Repeat this dissolution and lyophilization process four times to drive the equilibrium toward the Cl⁻ salt[4].

  • IC Sample Prep: Dissolve 1 mg of the final lyophilized powder in 10 mL of highly purified deionized water (18.2 MΩ·cm).

  • IC Conditions: Use an anion-exchange column (e.g., Dionex IonPac AS11-HC) with a suppressed conductivity detector.

  • Eluent: Isocratic 15 mM Potassium Hydroxide (KOH) at 1.0 mL/min.

  • Analysis: Inject 25 μL of standards, followed by the sample. Quantify the peaks corresponding to Cl⁻ (elutes early) and TFA⁻ (elutes later). Confirm that residual TFA is below the acceptable biological threshold (< 1% w/w).

References

  • A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC - NIH. National Institutes of Health. 1

  • Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. National Institutes of Health. 2

  • Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC. National Institutes of Health. 4

  • Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC. National Institutes of Health. 3

Sources

Comparative

A Researcher's Guide to the Synthesis of 2-Amino-3-butenoic Acid: A Comparative Analysis of Modern Synthetic Routes

Introduction: The Significance of 2-Amino-3-butenoic Acid (Vinylglycine) 2-Amino-3-butenoic acid, commonly known in the scientific community as vinylglycine, is a non-proteinogenic α-amino acid of considerable interest.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Amino-3-butenoic Acid (Vinylglycine)

2-Amino-3-butenoic acid, commonly known in the scientific community as vinylglycine, is a non-proteinogenic α-amino acid of considerable interest.[1] Its simple structure, featuring a vinyl group attached to the α-carbon, belies its profound biological activity and synthetic versatility.[2] Vinylglycine is a known mechanism-based inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, such as transaminases, making it a valuable tool for studying enzyme mechanisms and a lead compound in drug discovery.[2][3] Furthermore, its vinyl moiety serves as a versatile chemical handle for constructing more complex molecules, including alkaloids, azasugars, and novel amino acid derivatives, solidifying its role as a valuable chiral building block in synthetic chemistry.[2][3]

The growing demand for enantiomerically pure vinylglycine has spurred the development of numerous synthetic strategies. This guide provides an in-depth comparison of prominent synthetic routes, designed to equip researchers, chemists, and drug development professionals with the critical information needed to select the most appropriate method for their specific application. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of key performance metrics for each route.

Route 1: The Classic Approach - Pyrolytic Elimination from Methionine

One of the earliest and most established methods for synthesizing vinylglycine utilizes the readily available and inexpensive essential amino acid, L-methionine, as the starting material.[2][4] This pathway is predicated on a two-step sequence: oxidation of the methionine thioether to a sulfoxide, followed by a thermal elimination reaction (pyrolysis) to generate the desired vinyl group.

Causality and Experimental Rationale

The core of this strategy lies in converting the methylthioethyl side chain of methionine into a good leaving group.

  • Oxidation: The sulfur atom in methionine is nucleophilic and can be readily oxidized to a sulfoxide. Common oxidizing agents like sodium periodate (NaIO₄) or hydrogen peroxide are effective for this transformation. This step is crucial because the resulting sulfoxide is thermally labile.

  • Pyrolysis: Upon heating under high vacuum, the sulfoxide undergoes a syn-elimination, where the sulfenic acid moiety departs, and a proton is abstracted from the adjacent carbon, forming the carbon-carbon double bond of vinylglycine. This is a classic example of a Cope-type elimination. The high temperature and vacuum are necessary to drive the reaction to completion and remove the volatile byproducts.

This method's enduring popularity stems from its use of a cheap, enantiomerically pure starting material, which directly translates the chirality to the final product.

Experimental Protocol: Synthesis of (S)-Vinylglycine from (S)-Methionine

This protocol is an optimized version that employs a solvent-free pyrolysis for improved yield and purity.[4]

Step 1: Protection and Oxidation of (S)-Methionine

  • (S)-Methionine is first protected to prevent unwanted side reactions. A common strategy involves esterification of the carboxylic acid (e.g., to a methyl ester) and protection of the amine with a benzyloxycarbonyl (Cbz) group.[5]

  • The protected methionine is dissolved in a suitable solvent like methanol.

  • An aqueous solution of sodium periodate (NaIO₄) is added dropwise at 0°C. The reaction is allowed to stir overnight at room temperature.

  • The resulting sulfoxide, Methyl (S)-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate, is isolated by filtration and extraction.

Step 2: Solvent-Free Pyrolysis

  • The dried sulfoxide is mixed with inert materials like Pyrex helices to ensure even heat distribution.

  • The mixture is placed in a Kugelrohr apparatus and heated to 195–200°C under high vacuum (0.1–0.3 mm Hg).[5]

  • The product, N-(Benzyloxycarbonyl)-(S)-vinylglycine methyl ester, distills into a chilled receiving flask.[5]

Step 3: Deprotection

  • The protected vinylglycine is deprotected by refluxing in 6 N hydrochloric acid to yield (S)-vinylglycine hydrochloride.

Workflow Diagram: Methionine Route

G cluster_0 Protection & Oxidation cluster_1 Elimination & Deprotection s_met (S)-Methionine protect Protect Amine (Cbz) & Acid (Ester) s_met->protect oxidize Oxidize with NaIO4 protect->oxidize sulfoxide Protected Methionine Sulfoxide oxidize->sulfoxide pyrolysis High-Temp Pyrolysis (Kugelrohr) sulfoxide->pyrolysis protected_vg Protected (S)-Vinylglycine pyrolysis->protected_vg deprotect Acid Hydrolysis (6N HCl) protected_vg->deprotect final_product (S)-Vinylglycine HCl deprotect->final_product

Caption: Workflow for vinylglycine synthesis from methionine.

Route 2: The Chiron-Based Approach from L-Homoserine Lactone

Another effective strategy utilizes a "chiral pool" starting material, L-homoserine lactone, which is derived from L-homoserine. This method offers a convenient and high-yielding pathway to enantiopure L-vinylglycine.[3]

Causality and Experimental Rationale

This synthesis is elegant in its transformation of the lactone ring into the vinyl group.

  • Protection and Ring Opening: The synthesis begins with the protection of the amine (e.g., with a Boc group) and the carboxylate (as a diphenylmethyl ester) of L-homoserine. The resulting lactone is then opened. The key insight is the use of a soft nucleophile, a phenylselenolate equivalent, which selectively attacks the γ-carbon of the lactone, leading to a ring-opened selenide. This choice is critical to avoid attacking the ester protecting group.[3]

  • Oxidative Elimination: The resulting selenide is then oxidized (e.g., with ozone or H₂O₂) to a selenoxide. This intermediate is unstable and spontaneously undergoes a syn-elimination at low temperature, similar to the sulfoxide in Route 1. This elimination reaction forms the terminal double bond and expels the seleninic acid, yielding the protected vinylglycine.

  • Deprotection: The final step involves the removal of the Boc and diphenylmethyl protecting groups using a strong acid like trifluoroacetic acid (TFA) to give the final product.[3]

Experimental Protocol: Synthesis of L-Vinylglycine from L-Homoserine Lactone

This protocol is based on the work of Berkowitz and Smith.[3]

Step 1: Protection of L-Homoserine

  • L-Homoserine is N-protected with Di-tert-butyl dicarbonate (Boc₂O) and the carboxylic acid is protected as a diphenylmethyl (DPM) ester. The protected intermediate cyclizes to form the corresponding lactone.

Step 2: Lactone Ring-Opening with Phenylselenolate

  • A phenylselenolate reagent is generated in situ from diphenyl diselenide and sodium borohydride.

  • The protected L-homoserine lactone is treated with this reagent in an appropriate solvent (e.g., ethanol) to yield the ring-opened phenylselenide derivative.

Step 3: Oxidative Elimination and Deprotection

  • The purified selenide is dissolved in a solvent like THF and oxidized at low temperature (-78°C) using ozone or hydrogen peroxide.

  • The resulting selenoxide eliminates spontaneously upon warming.

  • The crude protected vinylglycine is then treated with trifluoroacetic acid to remove the protecting groups, affording L-α-vinylglycine as its trifluoroacetate salt in high yield.[3]

Reaction Pathway: Homoserine Lactone Route

G start Protected L-Homoserine Lactone step1 Ring Opening (PhSeNa) start->step1 intermediate Selenide Intermediate step1->intermediate step2 Oxidation (O3) & Syn-Elimination intermediate->step2 product_prot Protected L-Vinylglycine step2->product_prot step3 Deprotection (TFA) product_prot->step3 final_product L-Vinylglycine step3->final_product

Sources

Validation

A Comparative Guide to the Conformational Analysis of Peptides Containing 2-Amino-3-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Amino-3-butenoic Acid in Peptide Chemistry 2-Amino-3-butenoic acid is an α,β-unsaturated amino acid that is found in a v...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-3-butenoic Acid in Peptide Chemistry

2-Amino-3-butenoic acid is an α,β-unsaturated amino acid that is found in a variety of naturally occurring polypeptides and natural products.[1] Its presence in a peptide chain introduces a planar, sp²-hybridized α-carbon, which has profound implications for the local and global conformation of the molecule. Unlike its saturated analog, alanine, the double bond in 2-Amino-3-butenoic acid restricts the rotational freedom around the peptide backbone, making it a powerful tool for inducing specific secondary structures.[2] This conformational restriction can enhance proteolytic stability and modulate the biological activity of peptides, making it a residue of significant interest in drug design and development.[3][4] For instance, replacing a serine residue with dehydroalanine in a peptide inhibitor of tripeptidyl peptidase II was shown to decrease the inhibitory constant (Ki) by a factor of 45.[5]

This guide will explore the synthesis of peptides containing this unique amino acid and provide a comparative analysis of the methodologies used to elucidate their three-dimensional structures, with a particular focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational methods like Molecular Dynamics (MD) simulations.

Synthesis of Peptides Containing 2-Amino-3-butenoic Acid: A Post-Synthetic Modification Approach

Direct incorporation of 2-Amino-3-butenoic acid during standard solid-phase peptide synthesis (SPPS) is challenging due to the low nucleophilicity and instability of its N-terminal enamine group.[6] Therefore, peptides containing this residue are typically synthesized by introducing a precursor amino acid, which is then converted to dehydroalanine in a post-synthetic modification step. The most common precursors are cysteine and selenocysteine.[7]

The general workflow for the synthesis of a dehydroalanine-containing peptide via a cysteine precursor is outlined below:

cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Conversion to Dehydroalanine cluster_2 Cleavage and Purification cluster_3 Characterization A 1. Standard Fmoc-SPPS of Cysteine-containing Peptide B 2. Swell resin in NMP or DMF A->B C 3. Add solution of DBHDA and DIPEA B->C D 4. Agitate at room temperature for 2-6 hours C->D E 5. Wash resin thoroughly D->E F 6. Cleave peptide from resin with TFA cocktail E->F G 7. Precipitate and purify by HPLC F->G H 8. Confirm identity and purity by Mass Spectrometry G->H

Figure 1: General workflow for the synthesis of a dehydroalanine-containing peptide on solid support.
Experimental Protocol: On-Resin Conversion of Cysteine to Dehydroalanine

This protocol is adapted for peptides synthesized on a solid support.[1]

  • Resin Swelling: Swell the cysteine-containing peptidyl-resin in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Reagent Preparation: Prepare a solution of 2,5-dibromohexanediamide (DBHDA) (5-10 equivalents relative to the resin loading) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine (10-20 equivalents) in the chosen solvent (NMP or DMF).

  • Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, Dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Peptide Cleavage: Cleave the modified peptide from the resin using a standard Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the dehydroalanine-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry. A mass decrease of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine residue.

Comparative Conformational Analysis

The introduction of 2-Amino-3-butenoic acid into a peptide sequence has a profound and predictable effect on its conformation. This section will compare the structural propensities induced by dehydroalanine with those of other conformationally restricting amino acids, namely proline and α-aminoisobutyric acid (Aib).

Dehydroalanine: A Potent Inducer of Inverse γ-Turns

The most significant conformational feature induced by 2-Amino-3-butenoic acid is the inverse γ-turn . This is a three-residue turn stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the residue preceding dehydroalanine (i) and the amide proton of the residue following dehydroalanine (i+2). NMR studies on model dipeptides of the type Boc-X-ΔAla-NHCH₃ (where X = Ala, Val, Phe) have provided strong evidence for the presence of this turn.[2]

cluster_0 Inverse γ-Turn Structure A Residue i B Residue i+1 (ΔAla) A->B C Residue i+2 A->C Intramolecular H-bond (CO of i to NH of i+2) B->C

Figure 2: Schematic of an inverse γ-turn induced by a dehydroalanine residue at position i+1.

The planarity of the dehydroalanine residue restricts the peptide backbone, favoring dihedral angles (φ and ψ) that are conducive to the formation of this tight turn. Nuclear Overhauser Effect (NOE) studies have shown a short distance between the CαH of residue i and the NH of residue i+2, which is characteristic of an inverse γ-turn.[2]

Comparison with Proline and Aib

Proline and Aib are well-known for their ability to induce specific secondary structures. Proline, with its cyclic side chain, restricts the φ dihedral angle and often promotes the formation of β-turns.[8] Aib, a non-proteinogenic amino acid with two methyl groups on its α-carbon, strongly favors helical conformations, particularly the 3₁₀-helix.[9]

The table below provides a comparative summary of the conformational preferences of these three amino acids.

Amino AcidPrimary Conformational PreferenceKey Structural FeatureImpact on Peptide Backbone
2-Amino-3-butenoic acid (ΔAla) Inverse γ-turnα,β-unsaturationPlanar and rigid, restricts φ and ψ angles
Proline (Pro) β-turn (often type I or II)Cyclic side chainRestricts φ to ~ -60°, disrupts α-helices and β-sheets
α-Aminoisobutyric acid (Aib) 3₁₀-helix, α-helixGem-dimethyl substitutionSteric hindrance restricts φ and ψ to helical regions

Experimental Methodologies for Conformational Analysis

A combination of spectroscopic techniques is essential for a thorough conformational analysis of peptides containing 2-Amino-3-butenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[10] For dehydroalanine-containing peptides, specific NMR experiments are crucial for identifying the characteristic inverse γ-turn.

Key NMR Parameters and Experiments:

  • Chemical Shifts: The chemical shifts of the amide protons can indicate their involvement in hydrogen bonding. A downfield shift and a low temperature coefficient are indicative of a hydrogen-bonded proton.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are used to identify protons that are close in space (< 5 Å).[11] A key NOE for an inverse γ-turn is the cross-peak between the CαH of residue i and the NH of residue i+2.[2]

  • Coupling Constants: The ³J(HN,Hα) coupling constant, obtained from 1D or 2D spectra, can provide information about the φ dihedral angle via the Karplus equation.

Experimental Protocol: 2D ROESY for a Dehydroalanine-Containing Peptide

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 1-5 mM.

  • Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Typical parameters include:

    • Mixing time: 150-300 ms

    • Temperature: 298 K

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Analysis: Process the data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the cross-peaks to identify through-space correlations, paying close attention to the key NOEs that define the inverse γ-turn.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for probing the secondary structure of peptides in solution. The CD spectrum of a peptide is influenced by its backbone conformation. While characteristic spectra for α-helices and β-sheets are well-established, the signatures for turns are more complex. The inverse γ-turn induced by dehydroalanine is expected to have a distinct CD spectrum, although it may not be as pronounced as those of more regular secondary structures.

Infrared (IR) Spectroscopy

IR spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), provides information about the hydrogen bonding patterns within a peptide. The frequency of the amide I band is sensitive to the type of secondary structure. Intramolecularly hydrogen-bonded structures, such as the inverse γ-turn, will exhibit a characteristic shift in the amide I band compared to a random coil conformation.[2]

Computational Approaches: Molecular Dynamics (MD) Simulations

MD simulations provide a powerful computational tool to complement experimental data and offer a dynamic view of peptide conformations. By simulating the movement of atoms over time, MD can reveal the preferred conformations, hydrogen bonding patterns, and conformational flexibility of peptides containing 2-Amino-3-butenoic acid.

Workflow for MD Simulation of a Dehydroalanine-Containing Peptide:

cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis A 1. Build peptide structure with ΔAla B 2. Solvate in a water box A->B C 3. Add counter-ions to neutralize B->C D 4. Energy minimization C->D E 5. Equilibrate system (NVT and NPT) D->E F 6. Production run (e.g., 100 ns) E->F G 7. Analyze trajectory (RMSD, RMSF) F->G H 8. Analyze dihedral angles (φ, ψ) G->H I 9. Analyze hydrogen bonding H->I

Figure 3: A general workflow for conducting a molecular dynamics simulation of a peptide.

MD simulations can be used to compare the conformational landscape of a dehydroalanine-containing peptide with its proline- or Aib-containing counterparts, providing quantitative insights into the stability of the induced secondary structures.

Conclusion: Harnessing Conformational Control for Drug Discovery

The incorporation of 2-Amino-3-butenoic acid offers a powerful strategy for controlling the conformation of peptides. Its strong propensity to induce inverse γ-turns provides a means to pre-organize a peptide into a specific bioactive conformation, which can lead to enhanced receptor binding affinity, increased proteolytic stability, and improved therapeutic potential. By understanding the unique conformational properties of this unsaturated amino acid and employing a combination of advanced experimental and computational techniques for its analysis, researchers can effectively design and develop novel peptide-based therapeutics with improved pharmacological profiles.

References

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. PMC.
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
  • Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II. PubMed.
  • A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length. Request PDF.
  • Photocatalytic Functionalization of Dehydroalanine‐Derived Peptides in B
  • Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. PMC.
  • Facile Chemoselective Synthesis of Dehydroalanine-Containing Peptides. Organic Letters.
  • Chemical generation and modification of peptides containing multiple dehydroalanines.
  • NOESY and ROESY.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Synthetic and conformational studies on dehydroalanine-containing model peptides.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • Selective Deprotonated Amide Activation of Dehydroalanine for Peptide Modific
  • Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides.
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  • Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab.
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  • Computational Insights into Membrane Disruption by Cell-Penetrating Peptides.
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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-Amino-3-butenoic Acid Trifluoroacetate Salt: A Laboratory Guide

As a Senior Application Scientist, I frequently consult with research teams on balancing experimental innovation with stringent safety and environmental stewardship. When handling specialized biochemical reagents like 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on balancing experimental innovation with stringent safety and environmental stewardship. When handling specialized biochemical reagents like 2-Amino-3-butenoic acid trifluoroacetate salt (also known as Vinylglycine TFA), standard laboratory disposal protocols are often insufficient.

This compound presents a dual-hazard profile: the potent biological activity of the vinylglycine moiety and the corrosive, environmentally persistent nature of the trifluoroacetate (TFA) counter-ion. This guide provides a self-validating, step-by-step operational plan to ensure your laboratory remains compliant with environmental health and safety (EHS) regulations while protecting personnel and the environment.

Chemical & Hazard Profiling

Before initiating any disposal procedure, it is critical to understand the quantitative and qualitative properties of the waste material.

PropertyValue
Chemical Name 2-Amino-3-butenoic acid trifluoroacetate salt
Synonyms Vinylglycine TFA, DL-Vinylglycine trifluoroacetate
CAS Number 166301-19-5
Molecular Formula C₆H₈F₃NO₄ (C₄H₇NO₂ · C₂HF₃O₂)
Molecular Weight 215.13 g/mol
Primary Hazards Corrosive (TFA), Target Organ Toxicity, Environmental Hazard
Waste Classification Fluorinated Organic Waste / Halogenated Waste

The Causality of Disposal: Why Standard Methods Fail

Do not dispose of 2-Amino-3-butenoic acid TFA down the drain. To understand why we implement stringent protocols, we must look at the underlying mechanisms of the molecule:

The Biological Hazard (Vinylglycine): 2-Amino-3-butenoic acid is a well-documented mechanism-based (suicide) inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase and various transaminases [1]. Because the active moiety covalently binds to and irreversibly inactivates these enzymes, accidental exposure to concentrated waste poses a specific toxicological risk to laboratory personnel.

The Environmental Hazard (Trifluoroacetate): Synthetic amino acids and peptides are frequently purified as TFA salts [2]. Trifluoroacetic acid is a highly corrosive organic acid. More importantly, TFA is classified as an ultra-short-chain perfluoroalkyl substance (PFAS). The robust carbon-fluorine (C-F) bonds prevent natural degradation in the environment. Regulatory bodies, including the EPA, heavily scrutinize fluorinated compounds because incomplete disposal leads to environmental accumulation [3]. Therefore, TFA salts must be segregated as halogenated waste and subjected to high-temperature incineration to ensure complete mineralization of the C-F bonds.

Step-by-Step Disposal Protocols

The following methodologies are designed as self-validating systems. By incorporating verification steps (e.g., pH monitoring), you ensure the protocol has been executed correctly before moving to the next phase.

Protocol A: Solid Waste Management (Unused Powder & Consumables)

Applies to expired reagent, contaminated weighing paper, spatulas, and PPE.

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. All handling must occur within a certified chemical fume hood to prevent inhalation of aerosolized powder.

  • Primary Containment: Carefully sweep or transfer the solid waste into a robust, leak-proof container. High-density polyethylene (HDPE) or glass containers are required, as they are compatible with fluorinated organic acids.

  • Segregation: Ensure this container is strictly segregated from incompatible chemicals, particularly strong bases, oxidizing agents, and reducing agents, which can trigger violent exothermic reactions.

  • Labeling: Affix a hazardous waste tag. Clearly write: "Hazardous Waste: 2-Amino-3-butenoic acid trifluoroacetate (Fluorinated Organic Solid Waste)." Do not use abbreviations.

Protocol B: Liquid Waste Neutralization and Collection

Applies to aqueous or organic solutions containing the dissolved TFA salt.

  • Preparation of Neutralizing Agent: In a fume hood, prepare a 1% to 5% Sodium Bicarbonate (NaHCO₃) solution in deionized water.

  • Controlled Neutralization: Place your liquid waste beaker on a magnetic stir plate. While stirring gently, add the NaHCO₃ solution dropwise to the TFA waste.

  • Self-Validation (The Verification Step): You will observe effervescence (CO₂ gas evolution) as the acidic TFA is neutralized. Continue adding the base until the bubbling ceases. Use a calibrated pH meter or broad-range pH indicator strips to confirm the solution has stabilized at a pH between 6.0 and 8.0 [2].

  • Transfer and Containment: Once neutralized, funnel the liquid into a designated Halogenated Liquid Waste Carboy . Because the molecule contains fluorine, it must be treated as halogenated waste, even if dissolved in water.

  • EHS Transfer: Store the carboy in a secondary containment tray in your Satellite Accumulation Area (SAA). Submit a waste pickup request to your institution's EHS department for final high-temperature incineration [3].

Visualizing the Disposal Workflow

To streamline laboratory operations, I have mapped the decision tree for processing this specific chemical waste.

G Start 2-Amino-3-butenoic acid TFA Waste Generated PPE Don PPE (Nitrile Gloves, Goggles, Coat) Start->PPE Decision Waste State? PPE->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solns) Decision->Liquid Liquid CollectSolid Collect in HDPE/Glass Solid Waste Container Solid->CollectSolid Neutralize Neutralize to pH 6-8 (Add 1% NaHCO3 Dropwise) Liquid->Neutralize CollectLiquid Collect in Halogenated Liquid Waste Carboy Neutralize->CollectLiquid Label Label: Hazardous Waste (Fluorinated Organic) CollectSolid->Label CollectLiquid->Label EHS Transfer to EHS for High-Temp Incineration Label->EHS

Workflow for the safe segregation, neutralization, and disposal of 2-Amino-3-butenoic acid TFA salt.

References

  • Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by l-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine Plant Physiology (PubMed Central)
  • Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA Benchchem Labor
  • Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances Federal Register (Environmental Protection Agency)
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